(Rac)-Hesperetin (Standard)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONOLUJZLIMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274404, DTXSID70859446 | |
| Record name | hesperetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow to light tan powder; Faint fatty vanillic aroma | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble in water, Soluble (in ethanol) | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
520-33-2, 69097-99-0 | |
| Record name | hesperetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hesperetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Activities and Therapeutic Potential of Hesperetin
Hesperetin (B1673127) in Cancer Research
Hesperetin has demonstrated notable anticancer properties across a variety of cancer models. Its multifaceted mechanism of action involves curbing the uncontrolled growth of cancer cells and initiating their self-destruction.
Antiproliferative Effects of Hesperetin in Cancer Models
A key area of investigation into hesperetin's anticancer potential is its ability to inhibit the proliferation of cancer cells. Laboratory studies have consistently shown that hesperetin can reduce the viability of various cancer cell lines in a dose-dependent manner. For instance, research on human oral carcinoma KB cells revealed that increasing concentrations of hesperetin led to a significant reduction in cell viability. Similarly, studies on lung cancer cell lines have demonstrated hesperetin's capacity to inhibit cell proliferation. The antiproliferative effects of hesperetin have also been observed in models of colon cancer, where it has been shown to curb the proliferation and viability of HCT-15 cells in a concentration and time-dependent manner nih.gov.
| Cancer Model | Cell Line(s) | Observed Antiproliferative Effects |
| Oral Carcinoma | KB | Reduced cell viability in a dose-dependent manner. |
| Lung Cancer | A549, H358 | Decreased cell viability in a concentration-dependent manner nih.gov. |
| Colon Cancer | HCT-15 | Curbed proliferation and cell viability in a concentration and time-dependent manner nih.gov. |
| Breast Cancer | MCF-7, MDA-MB-231 | Significant reduction in cell proliferation in a dose- and time-dependent manner pmjournal.ir. |
Pro-apoptotic Mechanisms of Hesperetin
Beyond inhibiting their growth, hesperetin actively promotes the death of cancer cells through apoptosis. This programmed cell death is a crucial natural defense against the development and progression of cancer. Hesperetin employs several interconnected mechanisms to initiate this process.
A primary mechanism through which hesperetin induces apoptosis is the activation of caspases, a family of protease enzymes that play a central role in executing programmed cell death. Studies have shown that hesperetin treatment leads to the activation of key initiator and executioner caspases. For example, in esophageal cancer cells, hesperetin has been observed to increase the levels of cleaved caspase-9 and cleaved caspase-3 mdpi.com. The activation of caspase-9 is a hallmark of the intrinsic, or mitochondrial, apoptotic pathway. Similarly, research on colon cancer cells has demonstrated that hesperidin (B1673128), a glycoside of hesperetin, induces apoptosis through the activation of caspase-3 nih.gov. The cleavage of PARP, a downstream target of executioner caspases, has also been observed in leukemia cells treated with hesperetin, further confirming the induction of caspase-dependent apoptosis researchgate.net.
The BCL2 family of proteins are critical regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic members (like BAX) and anti-apoptotic members (like BCL2). The ratio of these proteins is a key determinant of a cell's fate. Hesperetin has been shown to favorably modulate this ratio to promote apoptosis.
In various cancer cell models, hesperetin treatment has been associated with an upregulation of the pro-apoptotic protein BAX and a downregulation of the anti-apoptotic protein BCL2. For instance, in human leukemia cells, hesperetin was found to slightly increase the expression of BAX while significantly decreasing the expression of BCL2 in a dose-dependent manner researchgate.net. This shift in the BAX/BCL2 ratio disrupts the mitochondrial membrane's integrity, a crucial step in initiating apoptosis. Similar findings have been reported in esophageal cancer cells, where hesperetin increased the levels of BAX and decreased BCL2 mdpi.com. Furthermore, in breast cancer cell line MCF7, hesperidin, which is metabolized to hesperetin, led to a significant overexpression of BAX and a decrease in BCL2 mRNA levels. This modulation of BCL2 family proteins is a cornerstone of hesperetin's pro-apoptotic activity.
| Cancer Cell Line | Effect on BAX | Effect on BCL2 |
| Human Leukemia (U937) | Slight increase in expression researchgate.net. | Significant decrease in a dose-dependent manner researchgate.net. |
| Esophageal Cancer | Increased levels mdpi.com. | Decreased levels mdpi.com. |
| Breast Cancer (MCF7) | Significant overexpression of mRNA. | Significant decrease in mRNA levels. |
| Gastric Cancer | Increased levels. | Decreased levels. |
In addition to the caspase-dependent pathway, hesperetin can also induce apoptosis through caspase-independent mechanisms, one of which involves the Apoptosis Inducing Factor (AIF). AIF is a mitochondrial flavoprotein that, upon release into the cytoplasm, translocates to the nucleus to induce chromatin condensation and DNA fragmentation, leading to cell death.
Studies have demonstrated that hesperetin can trigger the translocation of AIF from the mitochondria to the cytoplasm and nucleus in certain cancer cells. In esophageal cancer cells, for example, western blotting analysis revealed that hesperetin treatment resulted in decreased levels of AIF in the mitochondria and a corresponding increase in the cytoplasm mdpi.com. This indicates the release of AIF from the mitochondria, a critical step in its apoptotic function. Similarly, in gastric cancer cells, hesperetin was found to cause an increase in the levels of AIF, contributing to the activation of the mitochondrial apoptotic pathway. This AIF-mediated pathway provides an alternative route for hesperetin to induce apoptosis, which can be particularly important in cancer cells that have developed resistance to caspase-dependent apoptosis.
The mitochondria play a central role in the intrinsic pathway of apoptosis, and hesperetin exerts a significant influence on this organelle to promote cancer cell death. A key event in mitochondrial-mediated apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).
Hesperetin has been shown to induce a loss of mitochondrial membrane potential in various cancer cells. In human oral carcinoma KB cells, an increase in hesperetin concentration led to the disruption of the mitochondrial membrane potential, a precursor to apoptosis. This disruption is often a consequence of the altered balance of BCL2 family proteins, leading to the formation of pores in the mitochondrial outer membrane. This permeabilization allows for the release of pro-apoptotic factors, such as cytochrome c and AIF, from the intermembrane space into the cytoplasm. The release of cytochrome c, for instance, has been observed in esophageal cancer cells treated with hesperetin, where its levels decreased in the mitochondria and increased in the cytoplasm mdpi.com. This cytoplasmic cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and the subsequent caspase cascade. Therefore, by targeting the mitochondria, hesperetin effectively triggers a cascade of events that culminate in the apoptotic demise of cancer cells mdpi.com.
Chemopreventive Actions of Hesperetin
Hesperetin, a flavanone predominantly found in citrus fruits, has demonstrated notable chemopreventive properties. These actions are largely attributed to its antioxidant, radical scavenging, and anti-inflammatory activities. nih.gov By mitigating oxidative stress and inflammation, hesperetin can interfere with the various stages of carcinogenesis. nih.gov The chemopreventive efficacy of hesperetin has been observed in preclinical models, such as in 1,2-dimethylhydrazine-induced colon carcinogenesis in rats. koreascience.kr Histological observations have also supported the chemopreventive action of hesperetin against diethylnitrosamine-induced liver cancer progression by protecting the antioxidant system and reducing hepatic cell damage. nih.gov
The underlying mechanisms of hesperetin's chemopreventive effects involve the modulation of multiple cellular signaling pathways. nih.gov It can suppress tumor formation by targeting a range of cellular proteins involved in the cell cycle, apoptosis, and metastasis. nih.gov Furthermore, hesperetin has been shown to inhibit angiogenesis and modulate inflammatory cascades, further contributing to its anti-cancer potential. nih.gov These multifaceted actions underscore the potential of hesperetin as a valuable agent in cancer chemoprevention. nih.gov
Chemosensitizing Effects of Hesperetin in Combination Therapies
Hesperetin has shown significant promise in enhancing the efficacy of conventional chemotherapeutic drugs, a phenomenon known as chemosensitization. nih.gov This flavonoid can act synergistically with anti-cancer agents to improve therapeutic outcomes and potentially overcome drug resistance. researchgate.net By sensitizing cancer cells to chemotherapy, hesperetin may allow for the use of lower, less toxic doses of cytotoxic drugs, thereby minimizing adverse side effects for patients. semanticscholar.org
The chemosensitizing activities of hesperetin have been linked to several mechanisms, including the modulation of signaling pathways, enzymes, and DNA repair mechanisms. nih.gov For instance, hesperetin has been reported to overcome multidrug resistance, a major obstacle in cancer treatment, by improving the body's defense mechanisms. researchgate.net Its ability to be used in combination with other phytochemicals and chemotherapeutic drugs highlights its potential for developing more effective cancer treatment strategies. researchgate.net
The combination of hesperetin with cisplatin (B142131), a widely used platinum-based chemotherapeutic agent, has demonstrated synergistic anti-tumor effects in various cancer models. researchgate.netresearchgate.net In gastric cancer, the combined treatment of hesperetin and cisplatin significantly inhibited the proliferation of cancer cells in a time- and dose-dependent manner. frontiersin.org This combination also markedly increased cisplatin-induced apoptosis in gastric cancer cell lines. frontiersin.org
In a xenograft tumor mouse model of gastric cancer, the co-administration of hesperetin and cisplatin resulted in significantly better tumor suppression compared to either agent used alone. frontiersin.org Similarly, in lung adenocarcinoma, the combination of hesperetin and platinum-based drugs suppressed tumor progression more significantly than single-drug treatment. researchgate.netnih.gov This synergistic interaction suggests that hesperetin can enhance the therapeutic efficacy of cisplatin, potentially leading to improved clinical outcomes for cancer patients. nih.gov
A significant mechanism by which hesperetin exerts its chemosensitizing effects is through the modulation of drug resistance mechanisms, particularly the inhibition of P-glycoprotein (P-gp). nih.gov P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing chemotherapeutic agents from cancer cells and thereby conferring multidrug resistance (MDR). spandidos-publications.com
Hesperetin has been shown to reverse P-gp-mediated cisplatin resistance in human lung cancer cells. nih.gov It achieves this by downregulating the expression of P-gp through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov This inhibition of P-gp leads to an increased intracellular accumulation of chemotherapeutic drugs, enhancing their cytotoxic effects on cancer cells. nih.gov Research has demonstrated that hesperetin pretreatment significantly increases the accumulation of the P-gp substrate rhodamine 123 in drug-resistant cells, confirming its role as a P-gp inhibitor. nih.gov
| Drug Resistance Mechanism | Effect of Hesperetin | Cancer Model |
| P-glycoprotein (P-gp) Mediated Efflux | Inhibition of P-gp expression | Lung Cancer |
| P-glycoprotein (P-gp) Mediated Efflux | Reversal of cisplatin resistance | Lung Cancer |
| Multidrug Resistance (MDR) | Reversal of P-gp-mediated MDR | Lung Cancer |
Hesperetin in Specific Cancer Types: Research Focus
Hesperetin has been the subject of extensive research for its potential therapeutic role in gastric cancer. Studies have shown that hesperetin can inhibit the proliferation and induce apoptosis of gastric cancer cells. nih.gov The anti-tumor effects of hesperetin in gastric cancer are mediated through multiple mechanisms, including the activation of the mitochondrial apoptosis pathway. nih.gov
In combination with cisplatin, hesperetin has been shown to significantly enhance the anti-tumor effect on gastric cancer by inhibiting the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway and upregulating the expression of PTEN. frontiersin.orgresearchgate.net This combination also promotes the inhibitory effect of cisplatin on the invasion and migration of gastric cancer cells. frontiersin.org Furthermore, hesperetin can induce apoptosis in human gastric adenocarcinoma cells by activating caspases and inhibiting proteins related to mitochondrial apoptosis and various signaling pathways such as FAK/PI3K/AKT/mTOR and STAT3. bslonline.org
In the context of breast cancer, hesperetin has demonstrated significant anti-proliferative and pro-apoptotic activities in both in vitro and in vivo models. nih.govnih.gov It has been shown to inhibit the proliferation of both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) human breast cancer cells. tandfonline.com The anti-proliferative effect of hesperetin is associated with its ability to induce cell cycle arrest, particularly in the G1 phase. tandfonline.com
The co-administration of hesperetin with conventional breast cancer drugs like doxorubicin, letrozole, or tamoxifen has been shown to enhance their therapeutic efficacies. nih.gov Hesperetin's mechanisms of action in breast cancer are multifaceted, involving the modulation of various signaling pathways, induction of apoptosis, and inhibition of cell migration. nih.govnih.gov For instance, it can inhibit the migration of MDA-MB-231 cells by reducing the activities of matrix metalloproteinase (MMP)-2 and MMP-9. nih.gov
Colon Cancer Research and Hesperetin
Hesperetin, a flavonoid predominantly found in citrus fruits, has demonstrated notable anti-carcinogenic properties in preclinical studies on colon cancer. Research indicates that hesperetin may exert its protective effects through various mechanisms, including the modulation of bacterial enzyme activity and the inhibition of aberrant crypt foci (ACF) formation, which are early precursors to colon cancer. oup.com
In a study involving 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis in rats, oral supplementation with hesperetin was found to significantly reduce the number of aberrant crypts. oup.com The activity of several fecal and colonic mucosal bacterial enzymes, such as β-glucuronidase, β-galactosidase, β-glucosidase, nitroreductase, sulfatase, and mucinase, which are implicated in the conversion of pro-carcinogens to carcinogens, was significantly elevated in the DMH-treated group. However, supplementation with hesperetin led to a significant decrease in the activity of these enzymes. oup.com
Further investigations into the molecular mechanisms have revealed that hesperetin can inhibit cell proliferation and induce apoptosis in colon cancer cells. nih.govnih.gov Studies have shown that hesperetin supplementation leads to a decrease in cell proliferation markers like proliferating cell nuclear antigen (PCNA) and argyrophilic nucleolar organizer regions (AgNORs). nih.gov Additionally, hesperetin has been observed to downregulate the expression of angiogenic growth factors such as vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and epidermal growth factor (EGF). nih.gov The compound also appears to modulate inflammatory pathways by downregulating the mRNA expression of Cyclooxygenase-2 (COX-2). nih.gov
Mechanistically, hesperetin's anti-proliferative effects in colon cancer cells have been linked to its ability to regulate the PI3K/Akt and mTOR signaling pathways. nih.gov It has been shown to inhibit the phosphorylation of Akt and mTOR, key proteins involved in cell survival and proliferation, while increasing the expression of the tumor suppressor PTEN. nih.gov This inhibition of the PI3K/Akt/mTOR axis contributes to the suppression of cell proliferation and the induction of apoptosis. nih.gov Furthermore, hesperetin has been found to enhance autophagy in colon cancer cells, as evidenced by increased expression of Beclin-1 and LC3-II. nih.gov
| Parameter | Observation in Preclinical Studies | References |
| Aberrant Crypt Foci (ACF) | Significant reduction in the total number of crypts in DMH-treated rats supplemented with hesperetin. | oup.com |
| Bacterial Enzyme Activity | Significant reduction in the activity of β-glucuronidase, β-galactosidase, β-glucosidase, nitroreductase, sulfatase, and mucinase. | oup.com |
| Cell Proliferation Markers | Decreased expression of Proliferating Cell Nuclear Antigen (PCNA) and Argyrophilic Nucleolar Organizer Regions (AgNORs). | nih.gov |
| Angiogenic Growth Factors | Decreased levels of Vascular Endothelial Growth Factor (VEGF), Basic Fibroblast Growth Factor (bFGF), and Epidermal Growth Factor (EGF). | nih.gov |
| Inflammatory Markers | Downregulation of Cyclooxygenase-2 (COX-2) mRNA expression. | nih.gov |
| Signaling Pathways | Inhibition of PI3K/Akt/mTOR signaling pathway. | nih.gov |
| Autophagy | Enhanced autophagy through dephosphorylation of mTOR and increased expression of Beclin-1 and LC3-II. | nih.gov |
Lung Cancer Research and Hesperetin
The potential of flavonoids, including hesperetin, in the context of lung cancer treatment has garnered significant interest. nih.gov Research suggests that these compounds can exert antitumor effects through multiple avenues, such as regulating the cell cycle, inducing apoptosis, and inhibiting tumor angiogenesis. nih.gov Hesperetin, in particular, has been investigated for its anti-inflammatory and anti-proliferative effects in lung cancer cells.
One area of research has focused on the interplay between inflammation and lung cancer. In studies using A549 lung adenocarcinoma cells, hesperetin was found to inhibit IL-1β-stimulated cell proliferation and the expression of COX-2, an enzyme involved in inflammation. cabidigitallibrary.org This suggests that hesperetin may have a role in mitigating inflammation-driven lung cancer progression. cabidigitallibrary.org
Recent advancements in drug delivery have explored the use of nanotechnology to enhance the therapeutic efficacy of hesperetin. One study developed hesperetin-loaded nanoparticles (HNPs) for aerosol delivery in a murine lung cancer model. mdpi.com This approach, particularly when combined with immunotherapy (anti-CD40 antibody), resulted in a significantly higher survival rate in tumor-bearing mice. mdpi.com This suggests that localized delivery of hesperetin to the lungs, in conjunction with immune-stimulating agents, could be a promising therapeutic strategy.
In silico studies have also been conducted to explore the potential of hesperetin derivatives as lung cancer treatments. als-journal.com By structurally modifying hesperetin, researchers aim to create analogs with enhanced efficacy compared to the parent compound. als-journal.com
| Research Area | Key Findings | References |
| Anti-inflammatory Effects | Hesperetin inhibits IL-1β-stimulated cell proliferation and COX-2 expression in A549 lung adenocarcinoma cells. | cabidigitallibrary.org |
| Nanoparticle Delivery | Aerosol delivery of hesperetin-loaded nanoparticles, combined with anti-CD40 immunotherapy, increased survival in a murine lung cancer model. | mdpi.com |
| In Silico Studies | Structural modification of hesperetin is being explored to develop analogs with potentially enhanced efficacy against lung cancer. | als-journal.com |
| Mechanism of Action | Flavonoids like hesperetin exhibit antitumor effects through cell cycle regulation, apoptosis induction, and inhibition of tumor angiogenesis. | nih.gov |
Prostate Cancer Research and Hesperetin
Hesperetin has been investigated for its potential therapeutic role in prostate cancer, with studies indicating its ability to suppress cancer cell proliferation and induce cell death. korea.ac.kr Research on prostate cancer cell lines, such as PC3 and DU145, has shown that hesperidin, which is metabolized to hesperetin, can inhibit cell proliferation by inducing cell cycle arrest and reducing the expression of proliferating cell nuclear antigen (PCNA). korea.ac.krmdpi.com
One of the mechanisms by which hesperetin is thought to exert its effects is through the induction of oxidative stress. korea.ac.kr Studies have demonstrated that hesperidin promotes the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and endoplasmic reticulum stress in prostate cancer cells. korea.ac.kr Furthermore, hesperetin has been shown to disrupt calcium homeostasis by increasing intracellular Ca2+ levels. korea.ac.krnih.gov The inhibition of the inositol 1,4,5-trisphosphate receptor, which is involved in calcium release, was found to restore cell proliferation that was reduced by hesperidin, highlighting the importance of calcium signaling in its anti-cancer activity. korea.ac.kr
In addition to inducing oxidative stress and disrupting calcium signaling, hesperetin has been found to modulate key signaling pathways involved in cancer cell survival and proliferation. It has been shown to inhibit the activation of the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways in prostate cancer cells. korea.ac.krnih.gov
Interestingly, some research suggests that the interaction of hesperetin with chemotherapeutic agents can be complex. One study found that simultaneous treatment of PPC-1 human prostate cancer cells with hesperetin and taxanes (docetaxel and cabazitaxel) resulted in a significant decrease in the cytotoxicity of the chemotherapeutic drugs. iiarjournals.org This suggests a potential for antagonistic interactions that warrant further investigation.
| Mechanism of Action | Observed Effects in Prostate Cancer Cells | References |
| Cell Proliferation | Inhibition of proliferation in PC3 and DU145 cells; decreased expression of PCNA. | korea.ac.krmdpi.com |
| Oxidative Stress | Promotion of reactive oxygen species (ROS) generation, leading to mitochondrial membrane depolarization and endoplasmic reticulum stress. | korea.ac.kr |
| Calcium Homeostasis | Increased intracellular Ca2+ levels. | korea.ac.krnih.gov |
| Signaling Pathways | Inhibition of the PI3K/Akt and MAPK signaling pathways. | korea.ac.krnih.gov |
| Interaction with Chemotherapy | Decreased the cytotoxic efficacy of taxanes (docetaxel and cabazitaxel) when administered simultaneously in PPC-1 cells. | iiarjournals.org |
Hepatocellular Carcinoma Research and Hesperetin
Hesperetin has emerged as a compound of interest in the research of hepatocellular carcinoma (HCC), the most common type of primary liver cancer. nih.gov Studies have demonstrated that hesperetin can inhibit the proliferation of HCC cells and induce apoptosis, or programmed cell death. nih.gov
The anti-cancer effects of hesperetin in HCC appear to be mediated, at least in part, through the mitochondrial pathway of apoptosis. nih.gov Research has shown that hesperetin treatment leads to an increase in intracellular reactive oxygen species (ROS), ATP, and calcium levels in HCC cells. nih.gov This increase in cellular stress is believed to trigger the activation of the mitochondrial apoptotic pathway. nih.gov
Key molecular events observed in hesperetin-treated HCC cells include an increase in the levels of several pro-apoptotic proteins. These include cytosolic apoptosis-inducing factor (AIF), cytosolic apoptotic protease activating factor-1 (Apaf-1), cytosolic cytochrome C, caspase-3, caspase-9, and Bax. nih.gov Conversely, a decrease in the levels of the anti-apoptotic protein Bcl-2, as well as the mitochondrial forms of AIF, Apaf-1, and cytochrome C, has been noted. nih.gov In vivo studies using xenograft tumor models have also shown that hesperetin can significantly inhibit tumor growth. nih.gov
Efforts to improve the delivery and efficacy of hesperetin have led to the development of nanoparticle-based systems. One study investigated hesperetin conjugated with pegylated gold nanoparticles for the treatment of diethylnitrosamine (DEN)-induced HCC in rats. nih.gov The results indicated that this nanoformulation led to a significant decrease in the number of hepatocellular nodules and a reduction in the levels of tumor markers such as carcinoembryonic antigen (CEA) and α-fetoprotein (AFP). nih.gov
| Aspect of Research | Findings in Hepatocellular Carcinoma | References |
| Cell Proliferation and Apoptosis | Hesperetin inhibits the proliferation and induces apoptosis of hepatocellular carcinoma cells. | nih.gov |
| Mechanism of Apoptosis | Apoptosis is induced via the mitochondrial pathway, mediated by increased intracellular ROS, ATP, and calcium. | nih.gov |
| Pro-apoptotic Protein Expression | Increased levels of cytosolic AIF, cytosolic Apaf-1, cytosolic Cyt C, caspase-3, caspase-9, and Bax. | nih.gov |
| Anti-apoptotic Protein Expression | Decreased levels of Bcl-2, mitochondrial AIF, mitochondrial Apaf-1, and mitochondrial Cyt C. | nih.gov |
| In Vivo Efficacy | Hesperetin significantly inhibited the growth of xenograft tumors. | nih.gov |
| Nanoparticle Delivery | Hesperetin-conjugated pegylated gold nanoparticles reduced hepatocellular nodules and tumor markers (CEA and AFP) in a rat model. | nih.gov |
Cervical Cancer Research and Hesperetin
Hesperetin has demonstrated potential as an anti-cancer agent in the context of cervical cancer. nih.gov In vitro studies on human cervical cancer cell lines have shown that hesperetin can reduce cell viability and induce apoptosis. nih.gov
The anti-proliferative and apoptotic effects of hesperetin on SiHa cervical cancer cells are concentration- and time-dependent. nih.gov Treatment with hesperetin has been shown to induce cell cycle arrest in the G2/M phase. nih.gov
The mechanism of apoptosis induction by hesperetin in cervical cancer cells appears to involve both the death receptor and mitochondrial pathways. nih.gov There is an observed attenuation of the mitochondrial membrane potential, along with increased expression of several key apoptotic proteins, including caspase-3, caspase-8, and caspase-9. nih.gov Furthermore, the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax is increased. nih.gov The involvement of the death receptor pathway is suggested by the increased expression of the Fas death receptor and its adaptor protein, Fas-associated death domain-containing protein (FADD). nih.gov
Interestingly, the anti-tumor effects of hesperetin in cervical cancer may be more pronounced in human papillomavirus (HPV)-positive cells. One study found that hesperetin exhibited a significant inhibitory effect on the growth of HPV-infected CaSki and HeLa cells through the induction of apoptosis, while it was less active in HPV-negative C-33A cancer cells and normal cervical epithelial cells. researchgate.net This selective activity was associated with a downregulation of the E6 oncoprotein and an upregulation of the p53 tumor suppressor protein in HPV-positive cells. researchgate.net
| Effect of Hesperetin | Details in Cervical Cancer Research | References |
| Cell Viability and Apoptosis | Reduces cell viability and induces apoptosis in human cervical cancer cell lines. | nih.gov |
| Cell Cycle | Induces G2/M phase cell cycle arrest in SiHa cells. | nih.gov |
| Apoptotic Pathways | Involves both the death receptor and mitochondrial pathways. | nih.gov |
| Key Apoptotic Proteins | Increases expression of caspase-3, caspase-8, caspase-9, p53, and Bax. | nih.gov |
| Death Receptor Involvement | Increases expression of Fas death receptor and FADD. | nih.gov |
| HPV-Positive Cells | Shows selective inhibitory effect on HPV-positive cells (CaSki and HeLa) compared to HPV-negative cells (C-33A). | researchgate.net |
| Oncoprotein/Tumor Suppressor Modulation | Downregulates E6 oncoprotein and upregulates p53 protein in HPV-positive cells. | researchgate.net |
Leukemia Cell Studies and Hesperetin
Hesperetin has been the subject of investigation for its potential anti-leukemic properties, with studies demonstrating its ability to inhibit the viability of leukemia cells in a dose-dependent manner. nih.gov Research on human leukemia cell lines, such as HL-60 and U937, has revealed that hesperetin can induce cell death through multiple mechanisms, including apoptosis and autophagy. nih.govhtct.com.br
While hesperetin does induce apoptosis in leukemia cells, some studies have characterized it as a low degree of apoptosis, suggesting that other cell death mechanisms are also at play. nih.gov Hesperetin has been shown to cause cell cycle arrest, contributing to its anti-proliferative effects. nih.govhtct.com.br
A significant finding in leukemia cell studies is the induction of autophagy by hesperetin. nih.gov Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. In the context of hesperetin-treated leukemia cells, it appears to be a mechanism contributing to cell death. This is evidenced by a dose-dependent increase in the ratio of LC3-II/I, as well as increased levels of Atg5 and Beclin 1, and a decrease in p62, all of which are markers of autophagy. nih.gov
The molecular mechanism underlying these effects has been linked to the modulation of the AMPK/Akt/mTOR signaling pathway. nih.gov Hesperetin treatment has been associated with a decrease in the expression of phosphorylated mTOR and phosphorylated Akt, and an increase in the expression of phosphorylated AMPK. nih.gov The inhibition of the Akt/mTOR pathway and activation of AMPK are known to be key regulators of autophagy.
In addition to its direct effects on leukemia cells, hesperetin has also been studied for its ability to reduce reactive oxygen species (ROS) levels in certain leukemia cell lines. htct.com.brnih.gov In K562 chronic myeloid leukemia cells, hesperetin was found to reduce ROS levels and also increase the expression of membrane progesterone receptors. nih.gov
| Cellular Process | Effect of Hesperetin in Leukemia Cells | References |
| Cell Viability | Dose-dependently inhibits the viability of leukemia cells (HL-60 and U937). | nih.gov |
| Apoptosis | Induces a low degree of apoptosis. | nih.govhtct.com.br |
| Cell Cycle | Causes cell cycle arrest. | nih.govhtct.com.br |
| Autophagy | Induces autophagy, as indicated by increased LC3-II/I ratio, Atg5, and Beclin 1, and decreased p62. | nih.gov |
| Signaling Pathway | Modulates the AMPK/Akt/mTOR pathway (decreased p-mTOR and p-Akt, increased p-AMPK). | nih.gov |
| Reactive Oxygen Species (ROS) | Reduces ROS levels in K562 cells. | htct.com.brnih.gov |
Hesperetin in Neurological and Neurodegenerative Research
Hesperetin, a citrus flavonoid, has demonstrated significant potential in the field of neurological and neurodegenerative research due to its antioxidant, anti-inflammatory, and neuroprotective properties. nih.govnih.gov It has the ability to cross the blood-brain barrier, allowing it to exert its effects directly within the central nervous system. nih.gov
A primary focus of research has been on the role of hesperetin in combating neuroinflammation and oxidative stress, which are key pathological features of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govmdpi.com Hesperetin has been shown to reduce oxidative stress-mediated neuroinflammation, apoptosis, and neurodegeneration. nih.gov It achieves this by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems, including the upregulation of the transcription factor Nrf2 and its downstream target heme oxygenase-1 (HO-1). nih.govmdpi.com
In models of neuroinflammation, hesperetin has been found to attenuate the activation of microglia and astrocytes, the resident immune cells of the brain. nih.govmdpi.com By doing so, it reduces the production of pro-inflammatory mediators. mdpi.com This anti-inflammatory action is partly mediated through the inhibition of signaling pathways such as NF-κB. mdpi.com
Furthermore, hesperetin has been shown to promote neuronal survival by activating pro-survival signaling pathways like PI3K/Akt and MAPK. mdpi.com In studies using PC12 cells, a model for neuronal cells, hesperetin protected against hydrogen peroxide-induced oxidative damage. acs.org This neuroprotective effect was found to be mediated through the activation of estrogen receptors (ERs) and tyrosine kinase receptor A (TrkA). acs.org
The potential therapeutic benefits of hesperetin extend to cognitive function. In animal models, hesperetin has been shown to reduce cognitive and memory deficits. nih.govnih.gov
| Area of Neurological Research | Observed Effects of Hesperetin | References |
| Neuroprotection | Protects neurons against toxicity, oxidative stress, and inflammation. | nih.govnih.gov |
| Neuroinflammation | Reduces the activation of microglia and astrocytes, and the production of pro-inflammatory mediators. | nih.govmdpi.com |
| Oxidative Stress | Scavenges reactive oxygen species and boosts endogenous antioxidant defenses (e.g., Nrf2/HO-1 pathway). | nih.govmdpi.com |
| Signaling Pathways | Activates pro-survival pathways such as PI3K/Akt and MAPK; interacts with estrogen receptors and TrkA. | mdpi.comacs.org |
| Cognitive Function | Reduces cognitive and memory impairments in animal models. | nih.govnih.gov |
Neuroprotective Properties of Hesperetin
Hesperetin has been extensively reported to exert neuroprotective effects in various experimental models of neurodegeneration. nih.govnih.gov It is a bioactive compound that can cross the blood-brain barrier, allowing it to act within the central nervous system. nih.govnih.gov Its neuroprotective mechanisms are multifaceted, involving the modulation of signaling pathways and the protection of neurons against various insults. rsc.org
Research indicates that hesperetin protects neurons from toxicity and induced oxidative stress and inflammation. nih.gov It operates not just as a simple antioxidant but as a signaling modulator. rsc.org Studies using PC12 cells have shown that hesperetin triggers parallel pathways mediated by the estrogen receptor (ER) and tyrosine kinase receptor A (TrkA). rsc.orgnih.gov This dual activation collaborates to induce the expression of proteins regulated by different transcriptional factors, explaining its multiple neuroprotective effects despite having relatively low intrinsic antioxidant activity. rsc.orgnih.gov Specifically, hesperetin activates pathways such as PI-3K/Akt, PKA, PKC, and ERK1, leading to the expression of pro-survival proteins like PGC-1α and seladin-1, which are potential targets for intervention in neurodegeneration. nih.gov
Hesperetin in Cerebral Ischemia-Reperfusion Injury Research
Hesperetin has demonstrated cerebroprotective effects in the context of cerebral ischemia-reperfusion (I/R) injury, a condition that can occur during a stroke. proquest.comnih.gov Studies in animal models have shown that hesperetin can reduce the size of a cerebral infarction, which is an area of dead tissue resulting from a lack of blood supply. proquest.comnih.gov
The primary mechanisms behind this protection involve its antioxidant and anti-inflammatory actions. proquest.com In a study on diabetic rats with I/R injury, hesperetin treatment led to a dose-dependent reduction in the percentage of cerebral infarction. proquest.com It also suppressed markers of oxidative stress and inflammation that are typically elevated after I/R injury. proquest.com Specifically, hesperetin administration decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and myeloperoxidase (MPO), an inflammatory marker, while increasing the levels of the endogenous antioxidant enzyme superoxide dismutase (SOD). proquest.com Another study found that hesperetin reduced the ischemic lesion size by 30% in rats, which was comparable to the effect of carnosine. nih.gov This effect was associated with a reduction in MDA levels and an increase in the total antioxidant activity of the brain tissue. nih.gov
Hesperetin's Effect on Cerebral Infarction in Diabetic Rats
| Hesperetin Dose (mg/kg) | Infarct Size Reduction (%) | Key Biochemical Changes |
|---|---|---|
| 30 | Significant Reduction | Decreased Malondialdehyde (MDA) & Myeloperoxidase (MPO); Increased Superoxide Dismutase (SOD) |
| 60 | Significant Reduction | |
| 90 | Significant Reduction (49.34% infarct size vs 89.75% in vehicle) |
Data derived from a study on streptozotocin-induced diabetic rats with middle cerebral artery occlusion. proquest.com
Hesperetin in Alzheimer's Disease Models
In preclinical models of Alzheimer's disease (AD), hesperetin has shown potential by targeting several key pathological hallmarks of the disease. caringsunshine.comcaringsunshine.com Research in animal and in vitro models suggests that its benefits are linked to its anti-amyloidogenic, antioxidant, and anti-inflammatory properties. caringsunshine.com
Studies have demonstrated that hesperetin can inhibit the aggregation of amyloid-beta (Aβ) peptides, a primary component of the amyloid plaques found in the brains of AD patients. caringsunshine.comnih.gov It has been shown to prevent the formation of Aβ aggregates and also to depolymerize preformed fibrils in a concentration-dependent manner. nih.gov Furthermore, hesperetin administration in rodent models of AD has been associated with an attenuation of cognitive deficits and a decrease in amyloid plaque burden. caringsunshine.com
Mechanistically, hesperetin has been found to modulate signaling pathways involved in cellular defense, such as the Nrf2/ARE pathway. caringsunshine.com It also addresses mitochondrial dysfunction, a hallmark of AD, by improving the function of the electron transport chain, increasing ATP levels, and upregulating the expression of mitochondrial respiratory chain complex genes in cell models. mdpi.com In SH-SY5Y cells, hesperetin was shown to reverse the upregulation of amyloid precursor protein and the increased production of Aβ caused by advanced glycation end-products (AGEs). mdpi.com It also inhibits ER stress-mediated neuronal apoptosis by regulating proteins like Bcl-2 and Bax. mdpi.com
Hesperetin in Parkinson's Disease Models
Hesperetin is being investigated for its potential in Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons. nih.govijhsr.org Research in animal models of PD has shown that hesperetin can mitigate motor dysfunction and protect against neuronal loss. mdpi.com
In a rat model of PD induced by 6-hydroxydopamine (6-OHDA), hesperetin was found to reduce oxidative stress by regulating the transcription factor Nrf2, decrease neuroinflammation via the NF-kB pathway, and inhibit apoptotic cell death. mdpi.com A recent study using hesperetin nanoparticles (HTN) in a rotenone-induced PD rat model demonstrated significant anti-Parkinsonian effects. nih.govtandfonline.com The HTN treatment led to notable improvements in motor function, an increase in antioxidant levels (CAT, SOD, GSH) in the substantia nigra, and a rise in dopamine levels. nih.govtandfonline.com Histopathological examination also revealed decreased neuronal necrosis in the animals treated with HTN. nih.govtandfonline.com Molecular docking studies further suggest that hesperetin has a high binding affinity for D2 dopamine receptors, indicating its potential as a therapeutic candidate for PD. nih.govtandfonline.com
Effects of Hesperetin Nanoparticles (HTN) in a Rat Model of Parkinson's Disease
| Parameter | Observation |
|---|---|
| Motor Function (Rota rod, pole test, etc.) | Significant improvement |
| Antioxidant Levels (CAT, SOD, GSH) | Increased |
| Dopamine Levels | Increased |
| Oxidant System (MDA levels) | Decreased |
| Neuronal Necrosis | Decreased |
Findings from a study on rotenone-induced Parkinson's disease in rats. nih.govtandfonline.com
Impact on Neuroinflammation by Hesperetin
Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases, and hesperetin has demonstrated significant anti-neuroinflammatory effects. nih.govnih.gov It modulates the inflammatory responses of microglia and astrocytes, the primary immune cells of the central nervous system. nih.gov
In lipopolysaccharide (LPS)-stimulated microglial cells, hesperetin has been shown to strongly inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS). nih.gov It also significantly reduces the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.govmdpi.com The mechanism for these effects involves the downregulation of key inflammatory signaling pathways. mdpi.comnih.gov Hesperetin has been found to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38 and extracellular signal-regulated kinase (ERK) 1/2. mdpi.comnih.govamegroups.org Furthermore, it inhibits the activation of the transcription factor NF-κB, which plays a central role in orchestrating the inflammatory response. mdpi.comnih.gov In vivo studies have confirmed that hesperetin can suppress astrocyte and microglia activation in the brains of LPS-challenged mice. nih.govnih.gov
Hesperetin's Influence on Oxidative Stress in Neuronal Systems
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases. mdpi.com Hesperetin exerts neuroprotective effects in part by combating oxidative stress in neuronal systems. caringsunshine.com
Chronic administration of hesperetin in mice has been shown to protect the brain against oxidative stress by reducing lipid peroxidation and activating endogenous antioxidant defense mechanisms, including catalases and SOD. mdpi.com In various models, hesperetin has been shown to ameliorate ROS overproduction. mdpi.commdpi.com For instance, in an AD model, hesperetin nanoparticles reversed the decrease in the activity and gene expression of cerebral antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione reductase (GRx), while also decreasing levels of malondialdehyde (MDA), a marker of lipid damage. nih.govnih.gov
The antioxidant action of hesperetin is linked to its ability to upregulate the Nrf2 signaling pathway. mdpi.com Nrf2 is a critical transcription factor that controls the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). mdpi.comnih.gov By enhancing the Nrf2/HO-1 pathway, hesperetin strengthens the cellular defense against oxidative insults. mdpi.comnih.gov
Hesperetin in Cardiovascular Research
Hesperetin has garnered significant attention for its potential benefits in cardiovascular health, with preclinical studies highlighting its antioxidant, anti-inflammatory, lipid-lowering, and vasoprotective effects. caringsunshine.com Research in animal models suggests hesperetin can improve lipid profiles by reducing total cholesterol, LDL cholesterol, and triglyceride levels, and can also slow the development of atherosclerotic lesions. caringsunshine.com
Mechanistically, hesperetin has been shown to improve endothelial function, reduce oxidative stress, and inhibit the oxidation of LDL. caringsunshine.com In spontaneously hypertensive rats, hesperetin caused a significant reduction in systolic blood pressure, an effect linked to nitric oxide-mediated vasodilation. jst.go.jp Studies on isolated rat coronary arteries demonstrated that hesperetin induces relaxation, partly by increasing myocyte voltage-gated K+ (Kv) channel currents. spandidos-publications.com In diabetic rats, chronic administration of hesperetin attenuated coronary arterial hypersensitivity and improved vasodilator responsiveness by increasing the expression of the Kv1.2 channel. spandidos-publications.com
Furthermore, in a mouse model of pressure overload-induced cardiac remodeling, hesperetin provided protection by inhibiting cardiac hypertrophy, fibrosis, oxidative stress, and myocyte apoptosis. nih.gov It has also shown potential in preventing the development of calcific aortic valve disease by activating the Sirt7–Nrf2–ARE axis, which helps regulate cellular redox homeostasis. nih.gov While preclinical evidence is promising, human clinical evidence remains limited and requires further large-scale trials to confirm these effects. caringsunshine.comcaringsunshine.com
Cardioprotective Effects of Hesperetin
Hesperetin has demonstrated notable cardioprotective effects in various preclinical studies. Research indicates that it can mitigate cardiac injury induced by certain chemotherapeutic agents and protect cardiomyocytes from apoptosis.
One of the key mechanisms underlying hesperetin's cardioprotective activity is its ability to combat oxidative stress. For instance, in studies involving doxorubicin-induced cardiotoxicity in rats, hesperetin administration was found to reduce oxidative stress and DNA damage nih.gov. It also showed a protective role against epirubicin-induced cardiac injury by preserving cardiac morphology and maintaining mitochondrial and DNA integrity in cardiac cells mdpi.com.
Furthermore, hesperetin has been shown to modulate apoptosis-regulating proteins. In a murine model of epirubicin-induced cardiotoxicity, hesperetin treatment was observed to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax in heart tissue mdpi.com. This modulation helps in protecting cardiomyocytes against apoptosis. The co-administration of hesperetin with certain chemotherapy drugs has been suggested to prevent heart injury and preserve cardiac function by fighting free radicals, reducing inflammation, and halting cell death researchgate.netresearchgate.net.
| Model | Key Findings | Mechanism of Action |
|---|---|---|
| Doxorubicin-induced cardiotoxicity in rats | Reduced oxidative stress and DNA damage. nih.gov | Antioxidant activity. nih.gov |
| Epirubicin-induced cardiotoxicity in mice | Preserved cardiac morphology, maintained mitochondrial and DNA integrity. mdpi.com | Modulation of Bcl-2 family proteins (increased Bcl-2, decreased Bax). mdpi.com |
Anti-atherosclerosis Mechanisms of Hesperetin
Atherosclerosis, the hardening and narrowing of arteries, is a major contributor to cardiovascular diseases. Preclinical evidence suggests that hesperetin possesses anti-atherosclerotic properties through multiple mechanisms. These include antioxidant activity, inhibition of LDL oxidation, improvement of endothelial function, and anti-inflammatory effects caringsunshine.com.
Animal studies have indicated that hesperetin supplementation can lead to a reduction in the formation of atherosclerotic plaques caringsunshine.com. It has been shown to suppress the expression of key enzymes involved in fatty acid and triglyceride synthesis in the liver, while upregulating transporters involved in reverse cholesterol transport nih.gov. These actions contribute to the amelioration of hyperlipidemia and the prevention of plaque buildup. By improving endothelial function and reducing oxidative stress, hesperetin helps to maintain the health of blood vessels caringsunshine.com.
Anti-hyperlipidemia Effects of Hesperetin
Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a significant risk factor for cardiovascular disease. Hesperetin has been investigated for its potential to lower lipid levels. Studies in hyperlipidemic animal models have shown that hesperetin can reduce total cholesterol, LDL cholesterol ("bad" cholesterol), and triglyceride levels caringsunshine.com.
The mechanisms behind these effects are linked to the regulation of lipid metabolism. Hesperetin appears to facilitate the breakdown of very-low-density lipoprotein (VLDL), stimulate the activity of lipoprotein lipase (LPL), and inhibit the secretion of apolipoprotein B, a key component of LDL pharmacytimes.com. Furthermore, it may increase the expression of LDL receptors, which helps in clearing LDL from the bloodstream pharmacytimes.com. A meta-analysis of studies on hesperidin (which is converted to hesperetin in the body) found a significant reduction in serum triglycerides, total cholesterol, and LDL cholesterol with supplementation frontiersin.orgnih.gov.
Anti-thrombotic and Anti-platelet Aggregation Activities of Hesperetin
Thrombosis, the formation of a blood clot inside a blood vessel, can lead to serious cardiovascular events. Hesperetin has demonstrated anti-thrombotic and anti-platelet aggregation properties. In vitro studies have shown that hesperetin can inhibit platelet aggregation induced by various agents like collagen and arachidonic acid nih.govnih.gov.
The antiplatelet activity of hesperetin is mediated through the inhibition of several key signaling pathways. It has been found to block the phosphorylation of phospholipase C-gamma2 (PLC-γ2) and interfere with the activity of cyclooxygenase-1 (COX-1) nih.govresearchgate.net. These actions lead to a decrease in the production of thromboxane A2, a potent platelet aggregator. By inhibiting these pathways, hesperetin helps to prevent the formation of blood clots researchgate.net.
Vasodilation Effects of Hesperetin
Vasodilation, the widening of blood vessels, is crucial for maintaining healthy blood pressure and blood flow. Hesperetin has been shown to promote vasodilation through various mechanisms. It can enhance the production of nitric oxide (NO), a key molecule that relaxes blood vessels researchgate.netnih.gov.
Research suggests that hesperetin's vasodilatory effects involve the NO/sGC/cGMP signaling pathway researchgate.netnih.gov. It may also activate other pathways such as the AC/cAMP/PKA pathway and act as an opener for certain potassium channels researchgate.netnih.gov. Furthermore, hesperetin can reduce intracellular calcium in vascular smooth muscle cells by blocking voltage-operated calcium channels nih.gov. These combined actions contribute to its ability to relax blood vessels and potentially lower blood pressure. Studies have also indicated that metabolites of hesperetin contribute to its vasodilation effects rsc.org.
Hesperetin and Cardiovascular Disease Risk Factors
Beyond its direct effects on the cardiovascular system, hesperetin also favorably modulates several risk factors associated with cardiovascular disease. As discussed, it has demonstrated anti-hyperlipidemic and anti-atherosclerotic properties nih.govcaringsunshine.com. Its ability to improve endothelial function and lower blood pressure further contributes to its cardiovascular protective profile caringsunshine.com.
A systematic review and meta-analysis of randomized controlled trials on hesperidin supplementation found significant reductions in systolic blood pressure, as well as improvements in markers of endothelial function caringsunshine.com. The anti-inflammatory and antioxidant properties of hesperetin also play a crucial role in mitigating the chronic inflammation and oxidative stress that are underlying factors in the development of cardiovascular diseases nih.govnih.gov.
| Risk Factor | Effect of Hesperetin | Supporting Evidence |
|---|---|---|
| Hyperlipidemia | Reduces total cholesterol, LDL, and triglycerides. caringsunshine.com | Animal studies and meta-analyses of human trials. caringsunshine.comfrontiersin.orgnih.gov |
| Atherosclerosis | Reduces atherosclerotic plaque formation. caringsunshine.com | Preclinical studies. caringsunshine.comcaringsunshine.com |
| Hypertension | Promotes vasodilation and may lower blood pressure. researchgate.netcaringsunshine.com | Ex vivo, in vivo, and human studies. researchgate.netcaringsunshine.com |
| Endothelial Dysfunction | Improves endothelial function. caringsunshine.com | Human clinical trials. caringsunshine.com |
Hesperetin in Anti-inflammatory Research
Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disorders. Hesperetin has been extensively studied for its potent anti-inflammatory properties nih.gov. It exerts these effects by modulating various inflammatory pathways and mediators.
In vitro studies have shown that hesperetin can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) mdpi.com. It also downregulates the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory process acs.org.
The anti-inflammatory actions of hesperetin are, in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway nih.govacs.org. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting NF-κB activation, hesperetin can suppress the inflammatory cascade acs.org. Furthermore, research has indicated that hesperetin can activate the Nrf2/HO-1 pathway, which is involved in cellular antioxidant and anti-inflammatory responses frontiersin.org. These multifaceted anti-inflammatory mechanisms underscore the therapeutic potential of hesperetin in managing inflammatory conditions.
Modulation of Inflammatory Cytokines by Hesperetin (e.g., TNF-α, IL-1β, IL-6)
Hesperetin has been shown to exert significant control over the production of pro-inflammatory cytokines, which are key mediators in the inflammatory response. Research indicates that hesperetin can suppress the gene expression of several of these cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.netnih.gov
In a study involving human synovial cells, treatment with hesperetin at concentrations of 1 or 10 microM significantly inhibited the IL-1β-induced production of IL-6. researchgate.net Another study demonstrated that in a model of myocardial ischemia, hesperetin administration significantly reduced the serum levels of both IL-6 and TNF-α. nih.gov Furthermore, in a rat model of pulmonary contusion, hesperetin was found to decrease the levels of TNF-α, IL-1β, and IL-6. researchgate.net In lipopolysaccharide (LPS)-stimulated mouse models, hesperetin administration markedly reduced the expression of TNF-α and IL-1β in both the cortex and hippocampus. nih.gov
The table below summarizes the effect of Hesperetin on these key inflammatory cytokines based on several studies.
| Cytokine | Effect of Hesperetin | Study Model |
| TNF-α | Decreased expression/levels | Lipopolysaccharide (LPS)-induced neuroinflammation in mice nih.gov, Myocardial ischemia in mice nih.gov, Pulmonary contusion in rats researchgate.net |
| IL-1β | Decreased expression/levels | LPS-induced neuroinflammation in mice nih.gov, Pulmonary contusion in rats researchgate.net |
| IL-6 | Decreased expression/levels | IL-1β treated human synovial cells researchgate.net, Myocardial ischemia in mice nih.gov, Pulmonary contusion in rats researchgate.net |
Inhibition of NF-κB Signaling Pathway by Hesperetin
The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the inflammatory response. Hesperetin has been demonstrated to inhibit this pathway, thereby contributing to its anti-inflammatory effects. mmbio.cnnih.govnih.gov Studies have shown that hesperetin can suppress the activation of NF-κB, which in turn reduces the expression of pro-inflammatory genes. nih.govnih.gov
One mechanism by which hesperetin inhibits NF-κB activity is through the induction of SIRT1 expression. Hesperetin has been found to suppress the acetylation of RelA/p65, a subunit of NF-κB, by promoting the expression and activity of SIRT1. mmbio.cn This deacetylation ultimately reduces the transcriptional activity of NF-κB. mmbio.cn In studies involving LPS-induced neuroinflammation, hesperetin treatment markedly reduced the expression of phosphorylated NF-κB in the mouse brain. nih.gov This inhibitory effect on the NF-κB pathway is a key component of hesperetin's ability to mitigate inflammation. nih.govmdpi.com
Effects on MAP Kinases (ERK1/2, p38 MAPK, JNK) by Hesperetin
Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNK), are crucial signaling molecules involved in inflammation. Hesperetin has been shown to modulate the activity of these kinases.
In vascular endothelial growth factor (VEGF)-stimulated human umbilical vascular endothelial cells (HUVECs), hesperetin treatment markedly suppressed the phosphorylation of ERK and p38 MAPK. nih.gov However, the phosphorylation of JNK was only marginally affected in this model. nih.gov In another study on human synovial cells, hesperetin was found to inhibit the IL-1β-induced activation of JNK. researchgate.net Furthermore, research on T-2 toxin-induced chondrocyte injury demonstrated that hesperetin inhibits the p38/MEF2C signaling axis. nih.gov
The following table summarizes the observed effects of Hesperetin on different MAP Kinases.
| MAP Kinase | Effect of Hesperetin | Study Model |
| ERK1/2 | Suppressed phosphorylation | VEGF-stimulated HUVECs nih.gov |
| p38 MAPK | Suppressed phosphorylation/activation | VEGF-stimulated HUVECs nih.gov, T-2 toxin-induced chondrocytes nih.gov |
| JNK | Marginally affected or inhibited activation | VEGF-stimulated HUVECs nih.gov, IL-1β treated human synovial cells researchgate.net |
Impact on Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Activities by Hesperetin
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. Research has shown that hesperetin can inhibit the expression of the COX-2 gene, which is typically induced during an inflammatory response. nih.goviiarjournals.org
In a study using RAW 264.7 cells, hesperetin, in the concentration range of 250-500 microM, demonstrated potent inhibition of LPS-induced expression of the COX-2 gene. nih.goviiarjournals.org This suggests that the anti-inflammatory activity of hesperetin may be, in part, a consequence of its ability to suppress COX-2 gene expression. nih.goviiarjournals.org This inhibition of COX-2 can lead to a reduction in the production of pro-inflammatory prostaglandins. nih.gov
Hesperetin in Antioxidant Research
Mechanisms of Antioxidant Activity of Hesperetin
The antioxidant activity of hesperetin is multifaceted. It can directly scavenge free radicals and also enhance the body's endogenous antioxidant defense systems. nih.govnih.gov One of the key mechanisms is its ability to donate a hydrogen atom to free radicals, thereby neutralizing them. microbiologyjournal.org
Furthermore, hesperetin has been shown to upregulate the expression of the transcription factor nuclear factor-2 erythroid-2 (Nrf2) and its downstream target heme oxygenase-1 (HO-1). nih.gov The Keap1/Nrf2 signaling pathway is a crucial regulator of cellular antioxidant responses, and hesperetin's ability to modulate this pathway suggests it can bolster the cell's intrinsic antioxidant capacity. nih.govmdpi.com
Scavenging of Reactive Oxygen Species (ROS) and Lipid Peroxidation Inhibition by Hesperetin
Hesperetin has demonstrated a remarkable ability to scavenge various reactive oxygen species (ROS). nih.govresearchgate.net In vitro studies have confirmed its role as a potent radical scavenger. researchgate.net It has been shown to effectively scavenge peroxynitrite (ONOO-), a highly reactive oxidant. nih.gov
In addition to scavenging ROS, hesperetin is effective at inhibiting lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular injury. nih.govresearchgate.net Studies have shown that hesperetin can reduce the levels of lipid peroxidation, thereby protecting cells from oxidative damage. nih.gov For instance, in rats with AAPH-induced oxidative stress, hesperetin administration significantly reduced lipid peroxidation in liver tissues. koreascience.kr
The table below outlines the antioxidant activities of Hesperetin.
| Antioxidant Activity | Mechanism/Effect |
| Radical Scavenging | Donates hydrogen atoms to neutralize free radicals microbiologyjournal.org. Effectively scavenges ROS and peroxynitrite nih.govresearchgate.netnih.gov. |
| Modulation of Endogenous Antioxidants | Upregulates the Nrf2/HO-1 signaling pathway nih.gov. |
| Inhibition of Lipid Peroxidation | Reduces the levels of lipid peroxidation, protecting cell membranes from damage nih.govresearchgate.netkoreascience.kr. |
Modulation of Antioxidant Enzyme Activity by Hesperetin (e.g., Nrf-2, HO-1)
Hesperetin has been shown to modulate the activity of crucial antioxidant enzymes, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.commdpi.comnih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Research indicates that hesperetin can induce both the mRNA and protein expression of Nrf2. mdpi.comnih.gov This activation of Nrf2 is instrumental in hesperetin's ability to counteract oxidative stress. mdpi.com
Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of several downstream antioxidant genes. One of the key enzymes upregulated by this pathway is Heme oxygenase-1 (HO-1). mdpi.com Studies have demonstrated that hesperetin treatment can upregulate the mRNA expression of HMOX1, the gene encoding for HO-1. mdpi.com
In addition to HO-1, hesperetin's activation of the Nrf2 pathway leads to an increase in the levels of other vital antioxidant enzymes. In studies involving activated BV-2 microglial cells, hesperetin treatment resulted in elevated levels of catalase, glutathione, and superoxide dismutase. mdpi.comnih.gov This enhanced antioxidant capacity contributes to the reduction of oxidative stress and inflammation. mdpi.comrsc.org For instance, hesperetin has been found to ameliorate hepatic oxidative stress by activating the PI3K/AKT-Nrf2 pathway, which in turn increases the expression of antioxidants like superoxide dismutase (SOD), glutathione peroxidase (GPx), and HO-1. rsc.org This mechanism helps to alleviate the overproduction of reactive oxygen species (ROS). rsc.org
The modulation of these antioxidant enzymes through the Nrf2/HO-1 pathway is a key mechanism behind hesperetin's protective effects against cellular damage induced by oxidative stress and neuroinflammatory conditions. mdpi.commdpi.com
Hesperetin in Metabolic Disorder Research
Anti-hyperglycemic Effects of Hesperetin
Hesperetin has demonstrated significant anti-hyperglycemic properties in various research models. Studies have shown its ability to normalize blood glucose levels and improve insulin (B600854) sensitivity. nih.govresearchgate.netexcli.de In streptozotocin (STZ)-induced diabetic rats, supplementation with hesperetin led to a notable decrease in plasma glucose and a significant improvement in plasma insulin levels. nih.govnih.govdaneshyari.com
The mechanisms underlying these effects involve the modulation of key enzymes in carbohydrate metabolism. researchgate.net Hesperetin has been found to restore the altered activities of hepatic glucose metabolic enzymes to near-normal levels. nih.govdaneshyari.com It can enhance the activity of glucokinase while reducing the activity of glucose-6-phosphatase and phosphoenolpyruvate carboxykinase. nih.gov Furthermore, hesperetin treatment has been associated with an increase in hepatic glycogen content, indicating improved glucose storage. nih.govnih.govdaneshyari.com
Research also suggests that hesperetin influences glucose transport. It has been shown to decrease the expression of hepatic GLUT2 while increasing adipocyte GLUT4 levels. cambridge.org In breast cancer cells, hesperetin was found to suppress glucose uptake by down-regulating glucose transporter 1 (GLUT1) and impairing the cell membrane translocation of glucose transporter 4 (GLUT4). nih.gov
Beyond its direct effects on glucose metabolism, hesperetin also exhibits antioxidant and antihyperlipidemic activities that contribute to its anti-diabetic potential. nih.govdaneshyari.com It has been shown to ameliorate dyslipidemia by positively influencing lipid profiles. nih.gov
| Effect of Hesperetin on Key Parameters in STZ-Induced Diabetic Rats | Outcome | Reference |
| Plasma Glucose Levels | Significant Decline | nih.govnih.govdaneshyari.com |
| Plasma Insulin Levels | Marked Improvement | nih.govnih.govdaneshyari.com |
| Hepatic Glycogen Levels | Marked Improvement | nih.govnih.govdaneshyari.com |
| Hepatic Glucose Metabolic Enzymes | Restoration to Near-Normal Activities | nih.govnih.govdaneshyari.com |
| Lipid Profiles | Restoration to Near-Normal Levels | nih.govdaneshyari.com |
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by Hesperetin and Derivatives
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling, and its inhibition is a key target in the development of therapies for type 2 diabetes. Research has shown that hesperetin and its derivatives can inhibit PTP1B activity. mdpi.comnih.govnih.govomicsdi.orgresearchgate.net
The inhibitory potential of hesperetin derivatives against PTP1B is influenced by their chemical structure, particularly the presence, position, and nature of sugar moieties. mdpi.comnih.govnih.gov Among the tested compounds, hesperetin 5-O-glucoside, a single-glucose-containing flavanone glycoside, was identified as a significant inhibitor of PTP1B, with a reported IC50 value of 37.14 ± 0.07 µM. mdpi.comnih.govnih.govomicsdi.orgresearchgate.net In contrast, hesperetin itself, which lacks a sugar molecule, showed weak inhibitory activity. mdpi.comnih.govnih.govomicsdi.orgresearchgate.net This suggests that the glycosylation at the C-5 position is crucial for PTP1B inhibition. mdpi.comnih.govnih.gov
Kinetic studies have revealed that hesperetin 5-O-glucoside acts as a mixed-type inhibitor of the PTP1B enzyme. mdpi.comnih.govnih.govomicsdi.orgresearchgate.net Molecular docking studies further support these findings, indicating that hesperetin 5-O-glucoside has a high binding affinity with key amino acid residues in the allosteric site of PTP1B. mdpi.comnih.govnih.gov
| Compound | PTP1B Inhibitory Activity (IC50 µM) | Reference |
| Hesperetin 5-O-glucoside | 37.14 ± 0.07 | nih.gov |
| Hesperidin | 58.15 ± 4.18 | nih.gov |
| Neohesperidin | 143.63 ± 3.04 | nih.gov |
| Hesperetin | 288.01 ± 7.98 | nih.gov |
| Hesperetin 7-O-glucoside | Inactive | nih.gov |
| Ursolic acid (Reference) | 9.65 ± 0.01 | nih.gov |
Impact on Alpha-Glucosidase by Hesperetin Derivatives
In the context of metabolic disorder research, the inhibitory effect of natural compounds on carbohydrate-hydrolyzing enzymes like α-glucosidase is of significant interest for managing postprandial hyperglycemia. However, studies investigating the impact of hesperetin and its derivatives on α-glucosidase have shown that these flavonoids are largely inactive against this enzyme. nih.gov
Research that examined the structure-activity relationship of naturally occurring hesperetin derivatives and the effects of their glycosylation on diabetes-related enzyme systems found no significant inhibitory activity against α-glucosidase. nih.govnih.govomicsdi.orgresearchgate.net This suggests that the anti-hyperglycemic effects of hesperetin and its derivatives are likely mediated through other pathways, such as the inhibition of PTP1B and modulation of glucose metabolism, rather than the inhibition of α-glucosidase. nih.gov
Hesperetin in Bone Health Research: Osteoblastic Differentiation
Hesperetin has been identified as a promising compound in bone health research due to its ability to promote osteoblastic differentiation. plos.orgnih.gov It has been shown to enhance the osteogenic potential of various cell types, including primary rat osteoblasts and human mesenchymal stem cells (hMSCs). mdpi.comnih.gov
The mechanism of action for hesperetin's osteogenic effects appears to be mediated through the bone morphogenetic protein (BMP) signaling pathway. plos.orgnih.gov Hesperetin has been found to significantly induce the mRNA expression of genes involved in this pathway, such as BMP2 and BMP4. nih.gov This leads to the enhanced phosphorylation of the Smad1/5/8 complex, a key step in BMP signal transduction. mdpi.comnih.gov
Following the activation of the BMP pathway, hesperetin upregulates the expression of crucial osteogenic transcription factors, including Runt-related transcription factor 2 (Runx2) and Osterix (Osx). mdpi.comnih.govacs.org This, in turn, leads to an increase in the activity of alkaline phosphatase (ALP), a key marker of early osteoblast differentiation, and enhances the expression of other osteogenic markers like osteocalcin. mdpi.comnih.govacs.org
Furthermore, hesperetin and its metabolites, such as hesperetin-7-O-glucuronide, can regulate the communication between osteoblasts and osteoclasts by downregulating the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). mdpi.comacs.org In some studies, hesperetin has also been shown to alleviate the suppressive effects of high glucose on the osteogenic differentiation of periodontal ligament stem cells by regulating reactive oxygen species (ROS) levels. plos.orgnih.gov
| Effect of Hesperetin on Osteoblastic Differentiation | Key Findings | References |
| Signaling Pathway | Activates the BMP signaling pathway. | plos.orgnih.gov |
| Gene Expression | Upregulates mRNA expression of BMP2, BMP4, Runx2, and Osterix. | mdpi.comnih.govacs.org |
| Protein Activity | Increases Alkaline Phosphatase (ALP) activity. | mdpi.comnih.govacs.org |
| Cellular Communication | Downregulates RANKL expression. | mdpi.comacs.org |
| In High Glucose Conditions | Alleviates suppression of osteogenic differentiation. | plos.orgnih.gov |
Hesperetin in Anti-microbial and Anti-viral Research
Hesperetin has demonstrated a broad spectrum of antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. microbiologyjournal.orgresearchgate.net Studies have shown its efficacy against clinically relevant strains. For instance, hesperetin exhibited significant antimicrobial activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). microbiologyjournal.org It has also shown notable antifungal properties, particularly against Aspergillus fumigatus, with a minimum inhibitory concentration (MIC) of 0.625 mg/mL. microbiologyjournal.org Further research has indicated its potential against various Candida species and Staphylococcus aureus. nih.gov
In the realm of antiviral research, hesperetin has been investigated for its potential against several viruses. It has shown inhibitory effects against the proteases of the Zika virus (ZIKV) and Chikungunya virus (CHIKV). plos.org Specifically, hesperetin inhibited the NS2B/NS3 protease of ZIKV with an IC50 value of 12.6 ± 1.3 µM and the nsP2 protease of CHIKV with an IC50 of 2.5 ± 0.4 µM. plos.org
More recently, hesperetin has gained attention for its potential antiviral activity against SARS-CoV-2. mdpi.comresearchgate.net Computational studies have suggested that it may bind to multiple viral targets, including the spike protein and proteases, potentially blocking viral entry and replication. researchgate.net The proposed mechanisms for its antiviral effects also include the modulation of signaling pathways crucial for viral entry and replication, such as the PI3K/AKT pathway. mdpi.comresearchgate.net Additionally, hesperetin may exert antiviral effects by upregulating the transcription factor IRF-7 and modulating inflammatory responses. nih.gov
| Pathogen | Observed Effect | Specific Finding | Reference |
| Bacillus subtilis (Gram-positive bacteria) | Antimicrobial Activity | Zone of inhibition: 3.5 mm ± 0.7 | microbiologyjournal.org |
| Escherichia coli (Gram-negative bacteria) | Antimicrobial Activity | Zone of inhibition: 3 mm ± 0.4 | microbiologyjournal.org |
| Aspergillus fumigatus (Fungus) | Antifungal Activity | MIC: 0.625 mg/mL | microbiologyjournal.org |
| Zika Virus (ZIKV) | Protease Inhibition | IC50 (NS2B/NS3pro): 12.6 ± 1.3 µM | plos.org |
| Chikungunya Virus (CHIKV) | Protease Inhibition | IC50 (nsP2pro): 2.5 ± 0.4 µM | plos.org |
| SARS-CoV-2 | Potential Antiviral Activity | Inhibition of viral entry and replication (computational studies) | researchgate.net |
Hesperetin in Other Therapeutic Areas
Beyond its antimicrobial functions, hesperetin exhibits significant potential in modulating the immune system and counteracting fibrotic and allergic processes.
Hesperetin has been shown to modulate immune cell functions in both physiological and pathological conditions. nih.gov Studies have demonstrated that it can enhance lymphocyte proliferation at certain concentrations and significantly boost the activities of Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTL). nih.gov Hesperetin also influences macrophage functions by modulating their lysosomal activity and the release of nitric oxide (NO). nih.gov A derivative of hesperetin was found to enhance the phagocytosis of macrophages, promoting the release of cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). Additionally, hesperetin has been shown to recover the inhibition of oligodendroglial cell differentiation caused by inflammatory cytokines like TNFα and IL-6. nih.gov
Hesperetin has demonstrated protective effects against fibrosis in various organs, including the kidneys, liver, and lungs.
Kidney: In models of renal fibrosis, hesperetin treatment has been shown to reduce renal injury and the deposition of extracellular matrix components like collagen-I and fibronectin. nih.gov It appears to achieve this by suppressing epithelial-mesenchymal transition (EMT), a key process in the development of fibrosis. nih.gov
Liver: Hesperetin provides a protective effect against dimethylnitrosamine-induced liver fibrosis. nih.gov Studies on hesperetin derivatives have also shown they can alleviate liver inflammation and fibrosis by activating the AMPK/SIRT3 pathway. nih.gov It also helps relieve hepatic steatosis, inflammatory cell infiltration, and fibrosis in models of non-alcoholic fatty liver disease (NAFLD). nih.gov
Lung: In cases of silica-induced lung injury, hesperetin treatment significantly decreases the degree of alveolitis and pulmonary fibrosis. nih.gov It is suggested that hesperetin protects the lungs by reducing oxidative damage and inhibiting the inflammatory response. nih.gov
Hesperetin exhibits potent antiallergic properties. While its precursor, hesperidin, does not inhibit histamine release, hesperetin effectively inhibits IgE-induced histamine release from mast cells. researchgate.net The inhibitory activity of hesperetin has been found to be comparable to that of azelastine, a commercially available antiallergic drug. researchgate.net In addition to inhibiting histamine release, hesperetin also potently suppresses the production of prostaglandin (B15479496) E2 in lipopolysaccharide-stimulated cells. researchgate.net
Antidepressive Potential of Hesperetin
Hesperetin, a flavanone aglycone predominantly found in citrus fruits, has garnered scientific interest for its potential therapeutic properties, including its effects on the central nervous system. Preclinical research suggests that hesperetin may possess significant antidepressant-like activity, attributed to its influence on various neurobiological pathways implicated in the pathophysiology of depression. These studies highlight its antioxidant, anti-inflammatory, and neurotrophic capabilities as key mechanisms underlying its potential efficacy.
Numerous preclinical studies have demonstrated that hesperetin and its glycoside precursor, hesperidin, can alleviate depression-like behaviors in various animal models. nih.gov The antidepressant effects of hesperetin are believed to be mediated through its interaction with the serotonergic, dopaminergic, and noradrenergic systems. nih.gov Furthermore, hesperetin has been shown to modulate kappa-opioid and serotonergic 5-HT1A receptors, which are involved in mood regulation. mdpi.comresearchgate.net
The primary mechanisms through which hesperetin is thought to exert its antidepressant effects include the mitigation of oxidative stress and neuroinflammation, as well as the modulation of neurotrophic factors. brieflands.commdpi.com Oxidative stress is a significant contributor to the development of depression, as excessive reactive oxygen species (ROS) can impair the function of crucial neurotransmitter receptors. mdpi.com Hesperetin has demonstrated potent antioxidant properties by enhancing the activity of endogenous antioxidant enzymes and reducing lipid peroxidation. brieflands.commdpi.com
Research Findings
Investigations using animal models of depression have provided substantial evidence for the antidepressant potential of hesperetin. In a reserpine-induced model of depression in rats, hesperetin administration significantly reduced oxidative stress markers, such as malondialdehyde (MDA), while increasing levels of protective antioxidants like superoxide dismutase (SOD) and glutathione (GSH) in the prefrontal cortex. brieflands.com These biochemical changes were accompanied by a reduction in depressive-like behaviors. brieflands.com
Similarly, in studies involving diabetic rats exhibiting anxiety and depression-like behaviors, hesperetin treatment showed significant anxiolytic and antidepressant effects. nih.govproquest.com The mechanism in this model was linked to the activation of the Nrf2/ARE pathway, a critical cellular defense system against oxidative stress. nih.govproquest.com Hesperetin was found to increase the expression of Nrf2 target genes, including glyoxalase 1 (Glo-1) and γ-glutamylcysteine synthetase (γ-GCS), in the brain. nih.govresearchgate.net
Neuroinflammation is another key process in the pathology of depression. Research has shown that hesperetin can suppress neuroinflammation by inhibiting microglia activation and reducing the production of pro-inflammatory cytokines. mdpi.comnih.gov In models of chronic unpredictable mild stress (CUMS), a widely used paradigm to induce depressive-like states in rodents, hesperetin treatment significantly relieved depressive behaviors. nih.gov This effect was associated with the downregulation of the NLRP3 inflammasome signaling pathway and decreased levels of inflammatory mediators such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α in the prefrontal cortex. nih.gov
Furthermore, hesperetin appears to support neuronal health by modulating neurotrophic factors. Studies have reported that hesperetin can elevate the levels of brain-derived neurotrophic factor (BDNF) in both the prefrontal cortex and hippocampus. brieflands.comresearchgate.netnih.gov BDNF is crucial for neuronal survival, growth, and synaptic plasticity, and reduced levels of this protein are consistently observed in patients with depression.
The table below summarizes the findings from key preclinical studies investigating the antidepressant-like effects of hesperetin.
Table 1. Summary of Preclinical Research on the Antidepressant Potential of Hesperetin
| Depression Model | Behavioral Tests | Key Biochemical Findings | References |
|---|
Note: ↑ indicates an increase, ↓ indicates a decrease. SOD: Superoxide Dismutase; GSH: Glutathione; BDNF: Brain-Derived Neurotrophic Factor; MDA: Malondialdehyde; Nrf2/ARE: Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element; GCS: γ-glutamylcysteine synthetase; NLRP3: NOD-, LRR- and pyrin domain-containing protein 3; IL: Interleukin; TNF: Tumor Necrosis Factor.
Table 2. List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-HT |
| Brain-Derived Neurotrophic Factor (BDNF) |
| Dopamine |
| Glutathione (GSH) |
| Glyoxalase 1 (Glo-1) |
| Hesperetin |
| Hesperidin |
| Homovanillic acid |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| L-arginine |
| Malondialdehyde (MDA) |
| Nitric Oxide (NO) |
| Noradrenaline |
| Quercetin |
| Reserpine |
| Rutin |
| Serotonin |
| Superoxide Dismutase (SOD) |
| Tumor Necrosis Factor-α (TNF-α) |
| γ-glutamylcysteine synthetase (γ-GCS) |
| 3,4-dihydroxyphenylacetic acid |
Molecular Mechanisms and Signaling Pathways Modulated by Hesperetin
Hesperetin's Interaction with Protein Kinase Pathways
Protein kinases are crucial regulators of cellular processes, and their modulation by external agents can have significant impacts on cell fate. Hesperetin (B1673127) has been shown to interact with several key protein kinase pathways, leading to a cascade of downstream effects.
PI3K/AKT Signaling Pathway Modulation by Hesperetin
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and growth. Hesperetin has been demonstrated to significantly modulate this pathway in various cellular contexts.
In human umbilical vein endothelial cells (HUVECs), hesperetin has been shown to suppress the PI3K/AKT pathway, which is involved in vascular formation. fao.org This inhibitory action contributes to its anti-angiogenic properties. fao.org Specifically, hesperetin treatment has been observed to inhibit the phosphorylation of Akt. fao.org
Furthermore, in the context of colon cancer cells, hesperetin effectively curtails cell proliferation and viability by inhibiting the phosphorylation of Akt. nih.govresearcher.life This inhibition of the PI3K signaling axis is also associated with an increase in the expression of Phosphatase and Tensin Homolog (PTEN), a known tumor suppressor that negatively regulates the PI3K/Akt pathway. nih.gov The modulation of this pathway by hesperetin ultimately contributes to the induction of apoptosis in these cancer cells. nih.gov
Studies have also highlighted hesperetin's role in bladder cancer, where it has been found to inhibit the expression of PIK3R1, a regulatory subunit of PI3K, in a dose-dependent manner. researchgate.net This action is a key component of its anti-bladder cancer mechanism. researchgate.net In the context of osteoblastic differentiation of periodontal ligament stem cells, hesperetin has been found to influence the PI3K/Akt pathway, which is involved in cell growth, apoptosis, and differentiation.
Table 1: Research Findings on Hesperetin's Modulation of the PI3K/AKT Signaling Pathway
| Cell/Tissue Model | Observed Effect of Hesperetin | Downstream Consequences | Reference(s) |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Suppressed the PI3K/AKT pathway; Inhibited Akt phosphorylation. | Inhibition of vascular formation (anti-angiogenic effect). | fao.org |
| Colon Cancer Cells (HCT-15) | Inhibited Akt phosphorylation; Increased PTEN expression. | Suppression of cell proliferation and viability; Induction of apoptosis. | nih.govresearcher.life |
| Bladder Cancer Cells | Inhibited the expression of PIK3R1. | Contributes to the anti-bladder cancer mechanism. | researchgate.net |
| Periodontal Ligament Stem Cells | Modulated the PI3K/Akt pathway. | Affects osteoblastic differentiation. |
ERK and p38 MAPK Signaling Pathway Modulation by Hesperetin
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways, are central to the regulation of a wide array of cellular processes such as proliferation, differentiation, and stress responses. Hesperetin has been found to exert significant modulatory effects on these pathways.
In HUVECs stimulated with vascular endothelial growth factor (VEGF), hesperetin treatment markedly suppressed the phosphorylation of both ERK and p38 MAPK. fao.org This inhibition is a key mechanism underlying hesperetin's anti-angiogenic activity, as VEGF-induced activation of ERK is linked to endothelial cell proliferation, while p38 MAPK activation is involved in cell motility. fao.org
Conversely, in the context of influenza A virus replication, hesperetin treatment has been shown to enhance the activation of the p38 signaling pathway. This suggests that hesperetin's effect on the p38 pathway can be context-dependent. Furthermore, research on T-2 toxin-induced chondrocyte injury has demonstrated that hesperetin can inhibit the over-activation of the p38/MEF2C signaling axis, thereby reducing cartilage damage.
Table 2: Research Findings on Hesperetin's Modulation of ERK and p38 MAPK Signaling Pathways
| Cell/Tissue Model | Pathway(s) Modulated | Observed Effect of Hesperetin | Downstream Consequences | Reference(s) |
|---|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | ERK, p38 MAPK | Markedly suppressed the phosphorylation of ERK and p38 MAPK. | Inhibition of VEGF-induced cell migration, proliferation, and tube formation. | fao.org |
| Influenza A Virus-infected A549 cells | p38 MAPK | Enhanced activation of the p38 signaling pathway. | Inhibition of influenza virus replication. | |
| Primary Rat Chondrocytes (T-2 toxin-induced injury) | p38 MAPK/MEF2C | Inhibited the over-activation of the p38/MEF2C signaling axis. | Reduced cartilage injury and modulated collagen II and MMP13 expression. |
AMPK/Akt/mTOR Pathway Regulation by Hesperetin
The AMP-activated protein kinase (AMPK), Akt, and mammalian target of rapamycin (B549165) (mTOR) signaling network is a central hub for regulating cellular energy homeostasis, growth, and autophagy. Hesperetin has been shown to modulate this pathway, leading to significant cellular responses, particularly in cancer cells.
In human leukemia cells, hesperetin treatment has been observed to induce autophagy and delayed apoptosis. This is achieved through the modulation of the AMPK/Akt/mTOR pathway. Specifically, hesperetin increases the phosphorylation of AMPK, while concurrently reducing the phosphorylation of both Akt and mTOR in a dose-dependent manner. The activation of AMPK and downregulation of the Akt/mTOR axis are key events in the initiation of autophagy.
Further research in colon cancer cells has corroborated these findings, demonstrating that hesperetin enhances autophagy by dephosphorylating mTOR, a downstream target of Akt. nih.gov This dephosphorylation is accompanied by an increase in the expression of Beclin-1 and LC3-II, which are critical proteins in the autophagic process. nih.gov Interestingly, hesperetin has also been shown to enhance the effects of the mTOR inhibitor rapamycin. nih.gov
Table 3: Research Findings on Hesperetin's Regulation of the AMPK/Akt/mTOR Pathway
| Cell/Tissue Model | Observed Effect of Hesperetin | Downstream Consequences | Reference(s) |
|---|---|---|---|
| Human Leukemia Cells (U937) | Increased p-AMPK expression; Reduced p-Akt and p-mTOR expression. | Induction of autophagy and delayed apoptosis. | |
| Colon Cancer Cells | Dephosphorylated mTOR; Increased Beclin-1 and LC3-II expression. | Enhanced autophagy and induction of apoptosis. | nih.gov |
Inhibition of Syk and Akt Phosphorylation by Hesperetin
While the direct inhibition of Spleen tyrosine kinase (Syk) by hesperetin is not extensively documented in the provided research, the inhibition of Akt phosphorylation is a recurrent theme across multiple studies. As a central node in several signaling pathways, the modulation of Akt phosphorylation by hesperetin has profound implications for cellular function.
In VEGF-induced HUVECs, hesperetin has been confirmed to suppress the phosphorylation of Akt, which is a potential mechanism for its anti-angiogenic activity. fao.org In the context of colon cancer, hesperetin effectively inhibits the phosphorylation of Akt, contributing to the suppression of cell proliferation. nih.gov This effect is paralleled by an increase in the expression of PTEN, which dephosphorylates PIP3 and thus inhibits Akt activation. nih.gov
Furthermore, in human leukemia cells, hesperetin has been shown to reduce the expression of phosphorylated Akt as part of its mechanism for inducing autophagy and apoptosis. The consistent observation of hesperetin's ability to inhibit Akt phosphorylation underscores its potential as a modulator of cellular signaling.
Regulation of Transcription Factors and Gene Expression by Hesperetin
Transcription factors are pivotal in converting signaling cascades into changes in gene expression. Hesperetin has been shown to influence the activity of key transcription factors, thereby altering the expression of genes involved in inflammation and other cellular processes.
NF-κB Signaling Pathway Inhibition by Hesperetin
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Hesperetin has been consistently shown to inhibit this pathway in various models of inflammation.
In lipopolysaccharide (LPS)-activated BV-2 microglial cells, hesperetin has been demonstrated to inhibit the expression of genes associated with NF-κB signaling activation. researcher.life This includes a reduction in the expression of NF-kB1, NF-kB2, and RELA at both the transcriptional and protein levels. researcher.life Hesperetin also inhibits the protein expression of phospho-NF-kB2. researcher.life
Further studies have shown that hesperetin can suppress the acetylation of RelA/p65, a key event in NF-κB activation, by inducing the expression of SIRT1. nih.gov This mechanism has been observed to be dependent on the AMPK/CREB pathway. nih.gov The inhibition of the NF-κB pathway by hesperetin leads to a reduction in the production of pro-inflammatory cytokines, highlighting its anti-inflammatory potential. researcher.life
Table 4: Research Findings on Hesperetin's Inhibition of the NF-κB Signaling Pathway
| Cell/Tissue Model | Observed Effect of Hesperetin | Downstream Consequences | Reference(s) |
|---|---|---|---|
| LPS-activated BV-2 Microglial Cells | Decreased the expression of NF-kB1, NF-kB2, and RELA; Inhibited the protein expression of phospho-NF-kB2. | Reduction in the production of pro-inflammatory cytokines. | researcher.life |
| Mouse Model of Hepatitis (LPS/D-GalN-induced) | Suppressed the acetylation of RelA/p65 by inducing SIRT1 expression. | Reduced NF-κB activity and hepatic inflammation. | nih.gov |
Nrf2 Pathway Modulation by Hesperetin
Hesperetin has been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. By activating this pathway, hesperetin enhances the expression of various antioxidant and detoxification enzymes, thereby protecting cells from damage induced by reactive oxygen species (ROS).
Studies have demonstrated that hesperetin can upregulate the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HMOX1) and glutamate-cysteine ligase catalytic subunit (GCLC). researchgate.netmdpi.com This upregulation is often associated with the suppression of Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. mdpi.com In LPS-activated BV-2 microglial cells, hesperetin treatment led to increased mRNA and protein expression of Nrf2, suggesting its antioxidant effects are mediated through the Keap1/Nrf2 signaling pathway. researchgate.netmdpi.com
Furthermore, hesperetin's activation of the Nrf2 pathway has been linked to the modulation of other signaling cascades, including the PI3K/AKT pathway. rsc.org In a study on non-alcoholic fatty liver disease (NAFLD), hesperetin was found to activate the PI3K/AKT-Nrf2 pathway, leading to increased expression of antioxidants and subsequent inhibition of NF-κB activation and inflammatory cytokine secretion. rsc.org Similarly, in a model of myocardial ischemia, hesperetin was observed to modulate the Sirt1/Nrf2 signaling pathway, resulting in the suppression of oxidative stress, inflammation, and apoptosis. nih.gov
The table below summarizes key findings from studies investigating the modulation of the Nrf2 pathway by hesperetin.
| Cell/Animal Model | Key Findings | Reference |
| LPS-activated BV-2 microglial cells | Upregulated Nrf2 mRNA and protein expression; increased expression of HMOX1 and GCLC. | researchgate.netmdpi.com |
| Oleic acid-induced HepG2 cells and high-fat diet-induced NAFLD rat model | Activated the PI3K/AKT-Nrf2 pathway, leading to increased antioxidant expression and suppression of NF-κB-mediated inflammation. | rsc.org |
| Isoproterenol-induced myocardial ischemia in mice | Modulated the Sirt1/Nrf2 signaling pathway, suppressing oxidative stress, inflammation, and apoptosis. | nih.gov |
Upregulation of PTEN Expression by Hesperetin
Hesperetin has been identified as a modulator of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor gene. Research indicates that hesperetin can upregulate the expression of PTEN, thereby influencing downstream signaling pathways involved in cell proliferation and survival.
A significant mechanism through which hesperetin exerts its effects is by inhibiting the PI3K/Akt signaling pathway. This inhibition is achieved, at least in part, through the upregulation of PTEN. nih.govnih.gov In colon cancer cells, treatment with hesperetin led to a notable increase in PTEN expression, which was paralleled by an inhibition of Akt phosphorylation. nih.gov This action contributes to the suppression of cell proliferation.
Furthermore, in the context of gastric cancer, hesperetin has been shown to enhance the anti-tumor effects of cisplatin (B142131) by upregulating PTEN expression. nih.gov This upregulation leads to the inhibition of the PI3K/AKT signaling pathway and the activation of the mitochondrial apoptosis pathway. nih.gov The study demonstrated that the combination of hesperetin and cisplatin resulted in increased levels of apoptosis-inducing factors and decreased levels of anti-apoptotic proteins. nih.gov
The following table outlines the key findings regarding the upregulation of PTEN expression by hesperetin.
| Cell Type | Key Findings | Reference |
| HCT-15 colon cancer cells | Effectively inhibited phosphorylation of Akt with a parallel increase in PTEN expression. | nih.gov |
| Gastric cancer cells | Enhanced the anti-tumor effect of cisplatin by upregulating PTEN expression, leading to inhibition of the PI3K/AKT signaling pathway and activation of the mitochondrial pathway. | nih.gov |
Influence on Cell Cycle Regulatory Proteins by Hesperetin
Hesperetin has been demonstrated to influence the cell cycle by modulating the expression and activity of key regulatory proteins. This modulation often results in cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
In human breast cancer MCF-7 cells, hesperetin treatment led to a significant arrest in the G1 phase of the cell cycle. nih.govscispace.com This was accompanied by a downregulation of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4, as well as cyclin D. nih.govscispace.com Concurrently, hesperetin upregulated the expression of the cyclin-dependent kinase inhibitors p21(Cip1) and p27(Kip1). nih.govscispace.com Notably, hesperetin was found to increase the binding of CDK4 with p21(Cip1). nih.gov
Similarly, in prostate cancer cells, hesperetin has been shown to inhibit cell proliferation by arresting the cells in the S and G2/M phases of the cell cycle. researchgate.net The antiproliferative actions of hesperetin, leading to cell cycle arrest, have been reported in various cancer models, with effects being dependent on the specific compound, dose, and cell line studied. nih.gov
The table below summarizes the effects of hesperetin on cell cycle regulatory proteins in different cancer cell lines.
| Cell Line | Effect on Cell Cycle | Modulation of Regulatory Proteins | Reference |
| MCF-7 (Breast Cancer) | G1 phase arrest | Downregulation of CDK2, CDK4, and cyclin D; Upregulation of p21(Cip1) and p27(Kip1); Increased binding of CDK4 with p21(Cip1). | nih.govscispace.com |
| PC3 (Prostate Cancer) | S and G2/M phase arrest | Not specified in the provided search results. | researchgate.net |
Modulation of Tumor Suppressor p53 by Hesperetin
Hesperetin has been shown to modulate the activity of the tumor suppressor protein p53, a key regulator of cell cycle arrest and apoptosis. By influencing the p53 pathway, hesperetin can contribute to the inhibition of cancer cell growth.
In non-small-cell lung cancer (NSCLC) cells, hesperidin (B1673128), the glycoside form of hesperetin, was found to stabilize wild-type p53 by disrupting its interaction with MDMX, an inhibitor of p53. nih.gov This led to an upregulation of p53 expression and its downstream targets, including p21, PUMA, and Bax, ultimately promoting apoptosis. nih.gov The combination of hesperidin and carboplatin (B1684641) further enhanced the upregulation of p53 and these apoptosis-related genes. nih.gov
Bioinformatic and in vitro studies have identified the p53 signaling pathway as a potential target of hesperetin in the inhibition of breast cancer stem cells. nih.gov Hesperetin treatment was found to modulate the expression of p53 in these cells. nih.gov The role of p53 has been highlighted as important in cell cycle arrest induced by hesperetin. nih.gov
The table below summarizes the key findings on the modulation of p53 by hesperetin in different cancer models.
| Cancer Model | Key Findings | Reference |
| Non-Small-Cell Lung Cancer (NSCLC) | Stabilized wild-type p53 by disrupting the p53-MDMX interaction, leading to increased expression of p53 and its downstream targets (p21, PUMA, Bax). | nih.gov |
| Breast Cancer Stem Cells | Identified p53 signaling as a potential target; hesperetin treatment modulated the expression of p53. | nih.gov |
Hesperetin and Epigenetic Regulation
Impact on DNA Methylation by Hesperetin
Hesperetin, a dietary flavonoid, has been shown to modulate DNA methylation, an epigenetic mechanism crucial for gene expression regulation. nih.gov Aberrant DNA methylation patterns, such as hypermethylation of tumor suppressor genes, are commonly associated with cancer development. nih.gov
Dietary polyphenols, including hesperetin, have the potential to reverse these aberrant methylation patterns. Hesperidin, the glycoside of hesperetin, has demonstrated a significant hypomethylating effect on repetitive DNA sequences like LINE-1 and ALU-M2 in the HL60 tumor cell line. nih.gov This suggests that hesperidin, and by extension its aglycone hesperetin, could be a candidate for chemoprevention through epigenetic therapy. nih.gov
While direct inhibition of DNA methyltransferase (DNMT) activity by hesperetin may not be as potent as other flavonoids, it can indirectly regulate DNMT activity. nih.gov The ability of such compounds to modulate DNA methylation status makes them valuable agents for cancer prevention. nih.gov
The table below summarizes the research findings on the impact of hesperidin (the precursor to hesperetin) on DNA methylation.
| Cell Line/Model | Key Findings | Reference |
| HL60 tumor cells | Hesperidin exerted a significant hypomethylating effect on LINE-1 and ALU-M2 repetitive sequences. | nih.gov |
Hesperetin's Effect on Histone Modifications (e.g., H3K79 methylation)
Hesperetin has been shown to influence histone modifications, specifically the methylation of histone H3 at lysine (B10760008) 79 (H3K79). This epigenetic mark is associated with the regulation of gene expression and plays a role in tumorigenesis.
In gastric cancer cells, hesperetin was found to reduce the protein abundance of DOT1L, the enzyme responsible for H3K79 methylation. nih.gov This led to a decrease in the methylation of histone H3K79. nih.gov The reduction in H3K79 methylation was associated with a decrease in cell migration and invasion, as well as the expression of genes related to metastatic capability. nih.gov Mechanistically, hesperetin was found to affect the stability of the DOT1L protein. nih.gov
A recent study has suggested that hesperetin can specifically reduce the methylation of histone H3 at the K79 position while not affecting methylation at other lysine residues (K4, K9, K27). researchgate.net This selective action further highlights the specific epigenetic modulatory role of hesperetin.
The table below summarizes the key findings on hesperetin's effect on H3K79 methylation.
| Cell Type | Key Findings | Reference |
| Gastric cancer cells | Reduced the protein abundance of DOT1L and the methylation of histone H3K79, leading to decreased cell migration and invasion. | nih.gov |
| General observation | Suggested to selectively reduce the methylation of histone H3 at the K79 position. | researchgate.net |
Modulation of Histone Deacetylases (HDACs) by Hesperetin
Hesperetin has been shown to exert an inhibitory effect on histone acetylation, a key epigenetic modification that influences gene expression. Research indicates that hesperetin's protective effects on pancreatic β cells under high glucose conditions are linked to its ability to suppress histone acetylation. This modulation is not a result of direct antioxidant activity but rather a more specific molecular mechanism.
The primary mechanism identified involves the regulation of the AMP-activated protein kinase (AMPK) pathway. Hesperetin activates AMPK, which in turn leads to the inactivation of the histone acetyltransferase p300. The inactivation of p300 results in a decrease in histone acetylation. This epigenetic modification subsequently suppresses the expression of thioredoxin-interacting protein (Txnip), a protein implicated in cellular stress and apoptosis. By inhibiting histone acetylation through the AMPK/p300 pathway, hesperetin effectively downregulates Txnip expression, thereby conferring a protective effect on the cells. nih.gov
Regulation of Non-coding RNAs (e.g., miRNA expression) by Hesperetin
Hesperetin and its glycoside form, hesperidin, have demonstrated the ability to regulate the expression of non-coding RNAs, particularly microRNAs (miRNAs), which are small RNA molecules that play crucial roles in post-transcriptional gene regulation. nih.gov Dysregulation of miRNA expression is a hallmark of many diseases, including cancer, where they can function as either oncogenes or tumor suppressors. researchgate.net
In the context of non-small cell lung cancer (NSCLC), hesperidin has been found to suppress cancer cell proliferation and promote apoptosis by targeting the miR-132/ZEB2 signaling pathway. nih.gov Hesperidin administration leads to the upregulation of miR-132. This miRNA, in turn, targets the 3'-untranslated region (3'-UTR) of the mRNA of Zinc Finger E-Box Binding Homeobox 2 (ZEB2), a key transcription factor involved in epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. By increasing miR-132 levels, hesperidin effectively downregulates ZEB2 expression, thereby inhibiting cancer progression. nih.gov
The ability of flavonoids like hesperetin to modulate miRNA expression is a significant aspect of their molecular mechanism of action. These compounds can influence the transcription of precursor miRNAs, thereby altering the levels of mature, functional miRNAs in the cell. This regulation can have a broad impact on cellular processes, as a single miRNA can target multiple messenger RNAs (mRNAs), affecting entire signaling networks. nih.gov The interaction between hesperetin and non-coding RNAs represents a critical layer of its regulatory effects on cellular function.
Hesperetin's Effects on Cellular Processes
Autophagy Modulation by Hesperetin
Hesperetin has been identified as a modulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This process is crucial for maintaining cellular homeostasis and can play a dual role in cancer, either promoting cell survival or contributing to cell death.
In human leukemia U937 cells, hesperetin has been shown to induce autophagy. The underlying mechanism involves the modulation of the AMPK/Akt/mTOR signaling pathway. Hesperetin treatment leads to the activation of AMPK and the downregulation of Akt and mTOR. The inhibition of the mTOR signaling pathway is a key trigger for the initiation of autophagy. This induction of autophagy by hesperetin contributes to its cell-death-promoting effects in these cancer cells.
Furthermore, studies in diabetic retinopathy models have demonstrated that hesperetin can improve defective autophagy. In this context, hesperetin treatment increased the levels of beclin 1, an essential protein for the initiation of autophagy, and other autophagy markers, suggesting a restorative effect on this cellular process.
The table below summarizes key findings on the modulation of autophagy by hesperetin in different experimental models.
| Cell Line/Model | Effect of Hesperetin | Molecular Mechanism |
| Human leukemia U937 cells | Induces autophagy | Modulation of AMPK/Akt/mTOR pathway |
| Rat model of diabetic retinopathy | Improves defective autophagy | Increased beclin 1 levels |
Impact on Cell Proliferation and Viability by Hesperetin
Hesperetin has been consistently shown to inhibit cell proliferation and reduce the viability of various cancer cell lines. These effects are typically dose- and time-dependent.
In human breast cancer MCF-7 cells, hesperetin significantly inhibits cell proliferation. Similarly, in oral carcinoma KB cells, hesperetin demonstrates a potent cytotoxic effect, reducing cell viability in a dose-dependent manner. Studies on human cervical cancer SiHa cells also reveal that hesperetin can reduce cell viability, particularly at higher concentrations.
The anti-proliferative effects of hesperetin are not limited to a single cancer type. It has also been shown to inhibit the proliferation of prostate cancer cells and glioblastoma cells. The mechanisms underlying these effects often involve the induction of apoptosis and cell cycle arrest, which are discussed in the subsequent sections.
The following table presents a summary of the inhibitory effects of hesperetin on the proliferation and viability of different cancer cell lines.
| Cell Line | Cancer Type | Observed Effect |
| MCF-7 | Breast Cancer | Significant inhibition of cell proliferation |
| KB | Oral Carcinoma | Dose-dependent reduction in cell viability |
| SiHa | Cervical Cancer | Reduced cell viability at higher concentrations |
| PC-3 | Prostate Cancer | Significant reduction in cell proliferation |
| GL261, U-251, U-87 | Glioblastoma | Reduced cell viability |
Cell Cycle Arrest Induced by Hesperetin
A key mechanism through which hesperetin exerts its anti-proliferative effects is the induction of cell cycle arrest. By halting the progression of the cell cycle at specific checkpoints, hesperetin prevents cancer cells from dividing and proliferating.
In human breast cancer MCF-7 cells, hesperetin has been found to induce a significant cell cycle arrest in the G1 phase. nih.govresearchgate.netresearchgate.net This arrest is associated with the downregulation of key G1-phase-related proteins, including cyclin-dependent kinases (CDKs) such as CDK2 and CDK4, and cyclin D. nih.govresearchgate.netresearchgate.net Concurrently, hesperetin upregulates the expression of CDK inhibitors p21(Cip1) and p27(Kip1). nih.govresearchgate.netresearchgate.net Furthermore, hesperetin increases the binding of p21(Cip1) to CDK4, which further contributes to the G1 phase arrest. nih.govresearchgate.net
In chronic myeloid leukemia K562 cells, hesperetin treatment leads to a G0/G1 phase arrest. mdpi.commdpi.com This effect, along with the induction of apoptosis, contributes to the inhibition of proliferation in these cells. mdpi.commdpi.com In human leukemia U937 cells, hesperetin has also been shown to promote cell cycle arrest as part of its mechanism to induce cell death.
The table below summarizes the findings on hesperetin-induced cell cycle arrest in different cancer cell lines.
| Cell Line | Cancer Type | Phase of Cell Cycle Arrest | Key Molecular Events |
| MCF-7 | Breast Cancer | G1 phase | Downregulation of CDK2, CDK4, cyclin D; Upregulation of p21(Cip1), p27(Kip1); Increased binding of p21(Cip1) to CDK4 |
| K562 | Chronic Myeloid Leukemia | G0/G1 phase | Modulation of genes involved in cell cycle regulation |
| U937 | Human Leukemia | Not specified | Contributes to induced cell death |
Inhibition of Cell Migration and Invasion by Hesperetin
Hesperetin has demonstrated significant potential in inhibiting the migration and invasion of cancer cells, which are critical steps in the process of metastasis.
In triple-negative breast cancer MDA-MB-231 cells, hesperetin effectively suppresses migration and invasion induced by transforming growth factor-beta 1 (TGF-β1). nih.govnih.gov The underlying mechanism involves the inhibition of the Fyn/paxillin (B1203293)/RhoA signaling pathway. nih.govnih.gov Hesperetin reduces the activation of Fyn, a member of the Src family of protein-tyrosine kinases, and decreases the tyrosine phosphorylation of paxillin at specific sites (Y31, Y88, and Y118). nih.gov This, in turn, leads to a reduction in the expression of RhoA and the activation of its downstream effector, Rho-kinase (ROCK). nih.gov The inhibition of this pathway ultimately results in the suppression of actin stress fiber formation and a decrease in the migratory and invasive capabilities of the cancer cells. nih.govnih.gov
Studies on glioblastoma GL261 cells have also shown that hesperetin can inhibit cell migration. This effect is associated with the downregulation of proteins involved in cell motility and invasion, such as matrix metalloproteinase-2 (MMP-2) and MMP-9, as well as N-cadherin and vimentin.
The table below provides a summary of the research findings on the inhibition of cell migration and invasion by hesperetin.
| Cell Line | Cancer Type | Key Findings | Molecular Pathway |
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of TGF-β1-induced migration and invasion | Suppression of Fyn/paxillin/RhoA pathway |
| GL261 | Glioblastoma | Inhibition of cell migration and invasion | Downregulation of MMP-2, MMP-9, N-cadherin, vimentin |
Effects on Angiogenesis (e.g., VEGF/VEGFR-2 signaling, MMP-2, MMP-9)
Hesperetin has demonstrated potential anti-angiogenic effects by influencing key processes involved in the formation of new blood vessels. Angiogenesis is a critical process in tumor growth and metastasis, and its inhibition is a promising therapeutic strategy. nih.gov
Studies on human umbilical vascular endothelial cells (HUVECs) have shown that hesperetin can inhibit vascular formation. nih.gov Specifically, it has been observed to suppress tube formation and cell migration in HUVECs induced by vascular endothelial growth factor (VEGF). nih.gov VEGF and its receptor, VEGFR-2, are principal mediators of angiogenesis, playing a crucial role in both normal physiological processes and the progression of cancer. mdpi.com The VEGF/VEGFR-2 signaling pathway is a primary target for anti-angiogenic therapies. plos.org
The mechanism behind hesperetin's anti-angiogenic activity involves the modulation of several signaling pathways. Research indicates that hesperetin can suppress the expression of ERK, p38 MAPK, and PI3K/AKT in VEGF-induced HUVECs. nih.gov Furthermore, in an ex vivo mouse aorta ring assay, hesperetin was also found to suppress the sprouting of microvessels. nih.gov
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are also key factors in angiogenesis, contributing to the degradation of the basement membrane, which is essential for cell invasion. plos.org While direct studies extensively detailing hesperetin's effects on MMP-2 and MMP-9 in the context of angiogenesis are multifaceted, the inhibition of signaling pathways like PI3K/AKT and ERK by hesperetin is significant, as these pathways are known to regulate MMP expression. nih.gov
Table 1: Effects of Hesperetin on Angiogenesis
| Molecular Target/Process | Effect of Hesperetin | Cell/Model System |
|---|---|---|
| VEGF-induced Tube Formation | Inhibition | HUVECs |
| VEGF-induced Cell Migration | Inhibition | HUVECs |
| VEGF/VEGFR-2 Signaling | Implied Inhibition | HUVECs |
| ERK Expression | Suppression | VEGF-induced HUVECs |
| p38 MAPK Expression | Suppression | VEGF-induced HUVECs |
| PI3K/AKT Expression | Suppression | VEGF-induced HUVECs |
| Microvessel Sprouting | Suppression | Mouse Aortic Rings |
Modulation of Estrogen Receptors (ERs) by Hesperetin
Hesperetin is known to interact with and modulate the activity of estrogen receptors (ERs), which are crucial in the development and progression of certain cancers, particularly breast cancer. nih.govnih.gov Its effects on ERα and ERβ are complex and can be influenced by the presence of other hormones like estradiol (B170435) (E2). nih.govresearchgate.net
In MCF-7 breast cancer cells, hesperetin has been shown to reduce cell survival in a dose-dependent manner. researchgate.net Studies have demonstrated that hesperetin can significantly affect the expression, phosphorylation, and activity of ERα. nih.gov Specifically, treatment with hesperetin has been observed to increase the expression of ERα protein while decreasing its phosphorylation at the Ser118 site. nih.govresearchgate.net Phosphorylation is a key mechanism that influences the activity of this receptor. nih.govresearchgate.net
The impact of hesperetin on ERα activity appears to be dual-natured. In the absence of E2, hesperetin has been found to increase the activity of ERα. nih.govresearchgate.netresearchgate.net Conversely, in the presence of E2, hesperetin leads to a significant decrease in receptor activity. nih.govresearchgate.netresearchgate.net This suggests that hesperetin may act as a selective estrogen receptor modulator (SERM), exhibiting either agonistic or antagonistic effects depending on the hormonal environment.
Regarding gene expression, real-time PCR analysis in MCF-7 cells has shown that hesperetin's effect on ERα gene expression is concentration-dependent. A significant increase in ERα gene expression was noted at a concentration of 25 µM, while higher concentrations (50, 100, and 200 µM) led to a decrease in its expression. nih.gov In contrast, the gene expression of ERβ was found to be significantly decreased across all tested concentrations of hesperetin. nih.gov
Table 2: Modulation of Estrogen Receptors by Hesperetin in MCF-7 Cells
| Parameter | Effect of Hesperetin | Condition |
|---|---|---|
| Cell Survival | Reduced (dose-dependent) | - |
| ERα Protein Expression | Increased | - |
| ERα Phosphorylation (Ser118) | Decreased | - |
| ERα Activity | Increased | In the absence of E2 |
| ERα Activity | Decreased | In the presence of E2 |
| ERα Gene Expression | Increased | 25 µM |
| ERα Gene Expression | Decreased | 50, 100, 200 µM |
| ERβ Gene Expression | Decreased | All tested concentrations |
Tyrosine Kinase Receptor (TrkA) Activation by Hesperetin
Hesperetin has been shown to exert neuroprotective effects through the activation of the Tyrosine Kinase Receptor A (TrkA). nih.gov TrkA is a high-affinity receptor for nerve growth factor (NGF) and plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. nih.gov
In studies using PC12 cells, a cell line commonly used in neurological research, hesperetin demonstrated protective effects against hydrogen peroxide-induced oxidative damage. nih.gov This protection was found to be mediated, at least in part, through the activation of TrkA. nih.gov The neuroprotective actions of hesperetin at low concentrations (0.1 or 1 µM) were significantly suppressed by K252a, a TrkA antagonist. nih.govacs.org
The activation of TrkA by hesperetin stimulates downstream signaling pathways that are critical for cell survival. nih.gov Hesperetin was observed to stimulate the activation of Akt, ERK, and CREB, all of which are key components of pro-survival signaling cascades. nih.govacs.org This activation was also linked to both ER and TrkA signaling. nih.gov These findings suggest that hesperetin's ability to activate TrkA contributes to its potential as a neuroprotective agent. nih.govacs.org
Table 3: Hesperetin's Activation of TrkA and Downstream Effects in PC12 Cells
| Process/Molecule | Effect of Hesperetin | Mediating Receptor(s) |
|---|---|---|
| Protection against H₂O₂-induced damage | Protective | ER and TrkA |
| Akt Activation | Stimulated | ER and TrkA |
| ERK Activation | Stimulated | ER and TrkA |
| CREB Activation | Stimulated | ER and TrkA |
Structure Activity Relationship Sar Studies of Hesperetin and Its Derivatives
Influence of Glycosylation on Hesperetin's Biological Activities
Glycosylation, the attachment of a sugar moiety to the hesperetin (B1673127) aglycone, significantly modulates its biological properties. The presence or absence of this sugar group can profoundly impact solubility, bioavailability, and interaction with biological targets. nih.govresearchgate.net
Generally, the aglycone form, hesperetin, is considered more biologically active in vitro than its common glycoside, hesperidin (B1673128) (hesperetin-7-rutinoside). nih.gov For instance, hesperetin demonstrates higher radical scavenging activity in antioxidant assays compared to hesperidin and hesperidin glucoside. nih.govmdpi.com Similarly, in studies on inflammatory mediators, hesperetin was more effective at reducing nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) levels compared to its glycosylated counterparts. researchgate.net This enhanced activity is often attributed to the increased hydrophobicity and better membrane interaction of the aglycone, which may facilitate cellular uptake. nih.govresearchgate.net
However, glycosylation is not universally detrimental to activity. In some contexts, the addition of a sugar can be beneficial. For example, while hesperetin (aglycone) showed weak inhibitory activity against the enzyme protein tyrosine phosphatase 1B (PTP1B), certain glycosylated forms exhibited significantly enhanced inhibition. nih.govnih.gov This suggests that for specific enzyme targets, the sugar moiety can play a crucial role in binding and inhibitory action. nih.govresearchgate.net Furthermore, modifying the glycoside structure, such as converting hesperidin to monoglucosyl hesperidin, can increase water solubility, which may enhance bioavailability and efficacy in certain applications. nih.govresearchgate.net
Impact of Sugar Moiety Position and Number on Activity
The specific location and number of sugar moieties attached to the hesperetin structure are critical determinants of its biological activity. researchgate.netfao.org SAR studies have shown that even subtle changes in the glycosylation pattern can lead to dramatic differences in efficacy against specific molecular targets.
A compelling example is the inhibition of PTP1B, an enzyme relevant to diabetes. Research has demonstrated that the position of a single glucose unit is crucial:
Hesperetin 5-O-glucoside , with a sugar at the C-5 position, was found to be the most potent PTP1B inhibitor among tested derivatives, with an IC₅₀ value of 37.14 µM. nih.govmdpi.com
In stark contrast, hesperetin 7-O-glucoside , with the sugar at the C-7 position, showed a drastic loss of inhibitory activity against PTP1B. mdpi.com
The aglycone hesperetin itself was the weakest inhibitor. nih.govresearchgate.net
These findings strongly indicate that the presence of a single sugar moiety at the C-5 position is a key requirement for potent PTP1B inhibition, likely because it allows the molecule to fit optimally into an allosteric site of the enzyme. nih.govresearchgate.netfao.org
The type of sugar linkage also matters. Hesperidin, which contains a rutinose sugar (α-1,6 linkage), showed significant PTP1B inhibitory activity (IC₅₀ = 58.15 µM), whereas neohesperidin, with a neohesperidose sugar (α-1,2 linkage), displayed much weaker activity (IC₅₀ = 143.63 µM). nih.gov This highlights that the nature, position, and number of sugar moieties are all critical factors governing the biological function of hesperetin glycosides. researchgate.netfao.org
| Compound | Sugar Position/Type | PTP1B Inhibition (IC₅₀ µM) |
|---|---|---|
| Hesperetin 5-O-glucoside | Single glucose at C-5 | 37.14 |
| Hesperidin | Rutinose at C-7 (α-1,6 linkage) | 58.15 |
| Neohesperidin | Neohesperidose at C-7 (α-1,2 linkage) | 143.63 |
| Hesperetin 7-O-glucoside | Single glucose at C-7 | Inactive |
| Hesperetin (Aglycone) | None | Weak inhibition |
Role of Reactive Radicals and Phenol-Hydroxyl Groups in Hesperetin's Activity
The antioxidant activity of hesperetin and other flavonoids is largely dependent on the number and location of their phenol-hydroxyl (-OH) groups. mdpi.comresearchgate.net These groups can donate a hydrogen atom to scavenge reactive oxygen species (ROS) and other free radicals, thereby neutralizing their damaging effects. nih.gov
The antioxidant capacity of flavonoids is influenced by several structural features:
The number and location of -OH groups. nih.govnih.gov
The presence of a 3'-OH group in the B-ring is considered important for high antioxidant capacity. nih.govnih.govmdpi.com
The hydrogen bond between the 5-hydroxy group and the 4-keto group on the C-ring is also believed to enhance its activity. nih.govresearchgate.net
Hesperetin's structure, containing multiple phenolic hydroxyl groups, endows it with potent antioxidant properties. researchgate.net These properties are fundamental to many of its other biological effects, including its anti-inflammatory and neuroprotective actions, as oxidative stress is a key contributor to these conditions. nih.gov By scavenging free radicals, hesperetin can inhibit cell injury and reduce the risk associated with oxidative stress. nih.gov
Structural Modifications to Enhance Hesperetin's Efficacy
To overcome limitations such as low solubility and to improve biological activity, researchers have synthesized numerous novel hesperetin derivatives. nih.govresearchgate.net These modifications often involve adding new functional groups to the core hesperetin structure.
One approach involves creating Schiff base derivatives and their metal complexes. The conjugation of hesperetin with molecules like benzhydrazide and isoniazid (B1672263) to form Schiff bases has been shown to increase antioxidant activity compared to the parent molecule. mdpi.com Furthermore, metal complexes of these derivatives can possess even greater antioxidant activity. mdpi.com
Another strategy is the synthesis of derivatives containing a Mannich base moiety. Sixteen such derivatives were synthesized and evaluated for anti-inflammatory activity. nih.gov The study found that the anti-inflammatory effect was correlated with the compound's partition coefficient (logP), with more hydrophilic derivatives (negative logP values) exhibiting the best activity by decreasing both IL-6 and TNF-α levels. nih.gov
Other modifications include the synthesis of O-alkyl and O-benzyl derivatives to find compounds with better anti-inflammatory profiles. nih.gov In one study, a series of novel derivatives were synthesized, and compound 3f was identified as having significantly stronger antioxidant and antitumor activity than hesperetin itself. nih.govresearchgate.net These studies demonstrate that targeted structural modifications can successfully yield derivatives with enhanced therapeutic properties. nih.govnih.gov
| Modification Type | Example Functional Group | Observed Enhancement |
|---|---|---|
| Schiff Base Formation | Benzhydrazide, Isoniazid | Increased antioxidant activity mdpi.com |
| Mannich Base Addition | Various amines | Improved anti-inflammatory activity nih.gov |
| O-alkylation / O-benzylation | Alkyl/benzyl groups | Enhanced anti-inflammatory activity nih.gov |
| Other Novel Derivatives | Compound 3f | Stronger antioxidant and antitumor activity nih.govresearchgate.net |
SAR in Specific Biological Contexts (e.g., PTP1B inhibition, anti-degranulation)
The principles of SAR are most evident when examining hesperetin's effect on specific biological targets.
PTP1B Inhibition: As detailed in section 4.2, the SAR for PTP1B inhibition by hesperetin derivatives is remarkably specific. The key findings are that glycosylation is necessary for potent activity, and the position of the sugar is paramount. nih.govmdpi.com A single sugar moiety at the C-5 position (hesperetin 5-O-glucoside) confers the strongest inhibitory activity, suggesting this structure fits optimally into a non-catalytic, allosteric binding site on the PTP1B enzyme. nih.govresearchgate.netfao.org This makes the hesperetin 5-O-glucoside scaffold a promising starting point for designing more potent and selective PTP1B inhibitors for anti-diabetic treatments. nih.govresearchgate.net
Anti-degranulation Activity: Hesperetin has demonstrated potent mast cell-stabilizing properties, which are relevant to its anti-allergic effects. cellphysiolbiochem.com Mast cell degranulation is the process by which these immune cells release inflammatory mediators. Studies using rat peritoneal mast cells showed that hesperetin significantly reduced the number of degranulating cells in a dose-dependent manner. cellphysiolbiochem.com At a concentration of 0.25 mM, hesperetin significantly suppressed exocytosis, and at 0.5-1.0 mM, it almost completely inhibited the process. cellphysiolbiochem.com This mast cell-stabilizing activity is attributed to its ability to inhibit the deformation of the plasma membrane that is required for exocytosis. cellphysiolbiochem.com
Bioavailability, Metabolism, and Pharmacokinetics of Hesperetin
Factors Affecting Hesperetin (B1673127) Bioavailability
The bioavailability of hesperetin, the aglycone form of hesperidin (B1673128), is generally low, estimated to be around 20%. nih.govmdpi.com This limited systemic availability is attributed to several key factors, including its poor water solubility, extensive metabolism by the intestinal microbiota, and rapid Phase II metabolism, alongside the activity of efflux transporters.
Role of Water Solubility in Hesperetin's Bioavailability
A primary factor limiting the bioavailability of hesperetin is its low solubility in water. nih.govnih.gov For a compound to be absorbed, it must first be in a dissolved state in the aqueous environment of the gastrointestinal tract. nih.gov The poor water solubility of hesperetin restricts the concentration of free molecules available for absorption across biological membranes. nih.govnih.gov Research has reported the aqueous solubility of free hesperetin to be as low as 47.91 µg/mL. nih.gov This inherent insolubility presents a significant hurdle to achieving higher plasma concentrations.
Impact of Intestinal Microbiota on Hesperetin Metabolism and Absorption
The intestinal microbiota plays a crucial role in the metabolism and subsequent absorption of hesperetin, particularly when it is ingested in its glycosylated form, hesperidin. mdpi.commdpi.com Hesperidin, which consists of hesperetin linked to a rutinose sugar moiety, is poorly absorbed in the small intestine. mdpi.commdpi.com It travels largely intact to the colon, where gut bacteria hydrolyze the glycosidic bond. mdpi.comnih.gov
Enzymes such as α-rhamnosidase and β-glucosidase, produced by specific microorganisms like Bifidobacterium pseudocatenulatum, are responsible for cleaving the rutinose from hesperidin, releasing the more absorbable aglycone, hesperetin. nih.govmdpi.com This conversion is a critical step for bioavailability, as the aglycone form is more readily absorbed by colonocytes. nih.govmdpi.com The composition and activity of an individual's gut microbiota can, therefore, significantly influence the extent and rate of hesperetin absorption, leading to inter-individual variations in its bioavailability. nih.gov
Phase II Metabolism (Glucuronidation, Sulfation, Methylation) of Hesperetin
Once absorbed, hesperetin undergoes extensive first-pass metabolism, primarily through Phase II conjugation reactions. nih.govdrughunter.com These reactions, which include glucuronidation, sulfation, and to a lesser extent, methylation, convert hesperetin into more polar, water-soluble metabolites that are more easily excreted from the body. uomus.edu.iqupol.cz
Glucuronidation is a major metabolic pathway for hesperetin, catalyzed by a group of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govdrughunter.com Studies have identified several UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9, as the primary enzymes responsible for hesperetin glucuronidation. nih.gov This process can occur at different positions on the hesperetin molecule, leading to the formation of various glucuronide conjugates, such as hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide. nih.govresearchgate.net
Sulfation, another key Phase II reaction, is mediated by sulfotransferases (SULTs). nih.govdrughunter.com SULT1A1 and SULT1A2 are particularly efficient at catalyzing the formation of hesperetin-3'-O-sulfate, while SULT1C4 is more involved in producing hesperetin-7-O-sulfate. nih.gov These conjugation reactions predominantly occur in the intestinal cells and the liver, significantly reducing the amount of free hesperetin that reaches systemic circulation. nih.gov In plasma, hesperetin is mainly present as glucuronides (approximately 87%) and sulfoglucuronides (approximately 13%). mdpi.com
| Phase II Enzyme Family | Key Isoforms Involved | Primary Hesperetin Metabolites Formed |
| UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9 | Hesperetin-7-O-glucuronide, Hesperetin-3'-O-glucuronide |
| Sulfotransferases (SULTs) | SULT1A1, SULT1A2, SULT1C4 | Hesperetin-3'-O-sulfate, Hesperetin-7-O-sulfate |
Role of ATP Binding Cassette (ABC) Transporters (e.g., BCRP) in Hesperetin Efflux
ATP-binding cassette (ABC) transporters are membrane proteins that actively pump substrates out of cells, playing a significant role in drug disposition and bioavailability. nih.govnih.gov The Breast Cancer Resistance Protein (BCRP or ABCG2) is a key efflux transporter that has been identified as a major factor limiting the bioavailability of hesperetin and its metabolites. researchgate.netresearchgate.net
Following absorption and intracellular metabolism in enterocytes, hesperetin conjugates, particularly sulfated forms, are actively transported back into the intestinal lumen by BCRP. researchgate.netresearchgate.net Research has shown that hesperetin-7-O-glucuronide is a high-affinity substrate for BCRP, while hesperetin-3'-O-glucuronide is not. researchgate.net This efflux mechanism effectively reduces the net absorption of hesperetin from the gastrointestinal tract, contributing to its low systemic exposure. researchgate.net Inhibition of BCRP has been shown to decrease the apical efflux of hesperetin metabolites and increase their basolateral transport into the bloodstream. researchgate.net
Strategies to Enhance Hesperetin Bioavailability
Given the challenges posed by its low solubility and extensive metabolism, various strategies have been explored to improve the bioavailability of hesperetin.
Chemical Modification of Hesperetin to Improve Hydrophilicity
One effective approach to enhance hesperetin's bioavailability is through chemical modification of its structure to increase its water solubility and alter its absorption pathway. A notable example is the enzymatic removal of the rhamnose sugar from hesperidin to create hesperetin-7-O-glucoside (H-7-G). scispace.comdtu.dk
| Compound | Primary Site of Absorption | Reported Tmax (Time to Peak Plasma Concentration) in Humans | Effect on Hesperetin Bioavailability |
| Hesperidin | Colon | ~7.0 - 7.4 hours | Limited by microbial hydrolysis |
| Hesperetin-7-O-glucoside | Small Intestine | ~0.6 hours | Significantly enhanced |
Development of Hesperetin Derivatives
The therapeutic potential of hesperetin is often limited by its low bioavailability. To overcome this, researchers have focused on the synthesis of novel hesperetin derivatives. These structural modifications aim to enhance the compound's physicochemical properties, such as solubility and stability, thereby improving its absorption and pharmacokinetic profile.
One common strategy involves the synthesis of aminobenzylated hesperetin derivatives. In a particular study, a series of these derivatives were synthesized through an electrophilic substitution reaction at the C-6 position of hesperetin. This was achieved by reacting hesperetin with benzaldehyde and various amines in methanol (B129727). While this research focused on the antioxidant and antitumor activities of the new compounds, the underlying goal of creating such derivatives is often to improve their biological accessibility. nih.gov Another approach to creating derivatives is through esterification, reacting hesperetin with acid chlorides to produce novel compounds. semanticscholar.org
Further research has explored the creation of hesperetin derivatives, such as Schiff bases, and their subsequent encapsulation. These modifications are intended to increase water solubility, which is a key factor in enhancing bioavailability. nih.gov The synthesis of hesperetin derivatives is a promising avenue to augment its therapeutic efficacy by improving its pharmacokinetic properties.
Nano-based Drug Delivery Systems for Hesperetin
Nanotechnology offers a powerful platform to address the challenges of poor water solubility and low bioavailability of hesperetin. Various nano-based drug delivery systems have been developed to enhance its therapeutic potential. These systems encapsulate hesperetin, protecting it from degradation and facilitating its transport across biological membranes.
Nanoemulsions are one such promising approach. A hesperetin-loaded nanoemulsion (HT-NE) was developed using a sonication method. This formulation exhibited ideal droplet size, polydispersity index, and zeta potential, with an encapsulation efficiency of 74.07 ± 5.33%. The nanoemulsion demonstrated a gradual and controlled release of hesperetin. nih.govresearchgate.net
Nanoparticles have also been extensively investigated. Polymeric nanoparticles are particularly advantageous for drug delivery due to their stability and tunable degradation rates. nih.gov Hesperetin-loaded nanoparticles have been shown to enhance oral absorption. For instance, hesperetin-TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate) micelles and hesperetin-PC (phosphatidylcholine) complexes significantly increased the oral bioavailability of hesperetin in rats by 16.2-fold and 18.0-fold, respectively. nih.gov
Bilosomes , which are bile salt-stabilized vesicles, represent another innovative nanoplatform for oral drug delivery. Hesperidin (the glycoside form of hesperetin) has been successfully loaded into bilosomes, which are designed to improve stability and permeability in the gastrointestinal tract. One formulation achieved an entrapment efficiency of 76.43% with a particle size of 218 nm and demonstrated a sustained in vitro drug release of 97.26%. connectjournals.com
These nano-based systems offer a viable strategy to overcome the pharmacokinetic limitations of hesperetin, paving the way for its more effective clinical application.
Co-administration with Other Flavonoids and Absorption Enhancers
Another strategy to enhance the bioavailability of hesperetin is its co-administration with other flavonoids or known absorption enhancers. This approach leverages the potential of these co-administered compounds to modulate the metabolic pathways and transport mechanisms that limit hesperetin's systemic absorption.
The co-administration of hesperetin with other flavonoids has been shown to improve its bioavailability. This is because certain flavonoids can inhibit the ATP-binding cassette (ABC) transporters, such as BCRP (ABCG2), which are responsible for the efflux of hesperetin metabolites from intestinal cells back into the lumen. By inhibiting these transporters, more hesperetin metabolites can be transported to the basolateral side of the intestinal barrier and enter systemic circulation. In some instances, co-administered flavonoids can also inhibit the metabolism of hesperetin, further increasing the amount available for absorption. researchgate.net For example, the co-administration of quercetin has been shown to significantly increase the transport of hesperetin metabolites to the basolateral side. researchgate.net
Piperine, a well-known bioenhancer, has also been investigated for its ability to improve hesperetin's bioavailability. A study on a hesperetin-piperine cocrystal demonstrated a significant improvement in oral bioavailability. The Cmax and AUC(0–t) of the hesperetin-piperine cocrystal were markedly higher than that of hesperetin alone. This enhancement is attributed to piperine's ability to improve the absorption of insoluble drugs. mdpi.com
The co-administration of hesperetin with diltiazem, a calcium channel blocker, has also been studied in rats. The results indicated that hesperetin significantly increased the systemic absorption of diltiazem by inhibiting the metabolic enzyme CYP3A4 and the efflux transporter P-glycoprotein. japsonline.comjapsonline.com This suggests that hesperetin itself can act as a modulator of drug metabolism and transport, which could have implications for its co-administration with other therapeutic agents.
Metabolic Pathways of Hesperetin in Biological Systems
Upon absorption, hesperetin undergoes extensive first-pass metabolism, primarily through phase II conjugation reactions. These metabolic transformations are crucial in determining the bioavailability and biological activity of hesperetin and its derivatives.
Identification of Hesperetin Metabolites (e.g., Glucuronidation, Sulfation, Diglucuronidation)
The primary metabolic pathways for hesperetin are glucuronidation and sulfation. These reactions involve the attachment of glucuronic acid or a sulfate group to the hydroxyl groups of the hesperetin molecule, which increases its water solubility and facilitates its excretion.
Glucuronidation is a major metabolic route for hesperetin. The main glucuronide metabolites identified are hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide. nih.govrsc.org The formation of these metabolites is catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms are involved in the glucuronidation of hesperetin, with UGT1A9, UGT1A1, UGT1A7, UGT1A8, and UGT1A3 being the major enzymes. There is a degree of regioselectivity among these enzymes; for instance, UGT1A3 primarily produces the 7-O-glucuronide, while UGT1A7 mainly forms the 3'-O-glucuronide. nih.gov
Sulfation is another significant metabolic pathway for hesperetin. The primary sulfated metabolites are hesperetin-3'-O-sulfate and hesperetin-7-O-sulfate. rsc.org This process is catalyzed by sulfotransferases (SULTs). SULT1A1, SULT1A2, SULT1A3, and SULT1C4 are the major human SULTs responsible for the sulfation of hesperetin. nih.gov Similar to glucuronidation, there is regioselectivity in sulfation, with SULT1A2 and SULT1A1 preferentially catalyzing the formation of hesperetin-3'-O-sulfate, and SULT1C4 favoring the formation of hesperetin-7-O-sulfate. nih.gov
In addition to single conjugations, diglucuronidation of hesperetin has also been reported, resulting in the formation of hesperetin-O-diglucuronides.
Differences in Metabolism between Hesperidin and Hesperetin
Hesperidin is the glycoside form of hesperetin, meaning it has a sugar moiety (rutinose) attached to the hesperetin molecule. This structural difference significantly impacts their metabolism and bioavailability.
The primary difference lies in the initial step of absorption. Hesperidin, due to its larger size and hydrophilic sugar group, cannot be directly absorbed through the intestinal wall. It must first be hydrolyzed by the gut microbiota in the colon, which cleave off the rutinose sugar to release the aglycone, hesperetin. This process is a key determinant of hesperidin's bioavailability.
Once hesperetin is released, it can be absorbed by the colonocytes and subsequently undergo the same phase II metabolic transformations (glucuronidation and sulfation) as orally administered hesperetin. Therefore, the metabolic profile of hesperidin is largely dependent on its initial conversion to hesperetin.
Pharmacokinetic Studies of Hesperetin
The pharmacokinetic profile of hesperetin has been investigated in both human and animal studies. These studies provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
In a human study where healthy volunteers received a single oral dose of 135 mg of hesperetin, the compound was rapidly absorbed. The mean peak plasma concentration (Cmax) was 825.78 ± 410.63 ng/mL, which was reached at a Tmax of 4.0 hours. The elimination half-life (t1/2) was found to be 3.05 ± 0.91 hours. e-lactancia.orgnih.govresearchgate.net Another study in humans who consumed blood orange juice containing hesperetin reported a Cmax of 43.4 ng/mL after a 150 mL intake and 79.8 ng/mL after a 300 mL intake, with a Tmax of approximately 5-6 hours. cambridge.org
In rats, the pharmacokinetics of hesperetin have also been characterized. Following intravenous administration of 20 mg/kg, hesperetin exhibited a short half-life of 3-7 hours in serum. nih.gov In a study comparing normal and hyperuricemic rats, oral administration of hesperetin resulted in different pharmacokinetic profiles. In normal rats, the Cmax and Tmax varied depending on the dose. For instance, at a dose of 27 mg/kg, the Cmax was significantly different between normal and hyperuricemic rats, suggesting that the underlying health condition can influence the pharmacokinetics of hesperetin. nih.govresearchgate.net
The tables below summarize the key pharmacokinetic parameters of hesperetin from various studies.
Table 1: Pharmacokinetic Parameters of Hesperetin in Humans
| Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
|---|---|---|---|---|
| 135 mg (single dose) | 825.78 ± 410.63 | 4.0 | 4846.20 ± 1675.99 | 3.05 ± 0.91 |
| 150 mL Blood Orange Juice | 43.4 ± 32.4 | 5.1 ± 0.6 | - | 1.1 ± 0.5 |
Table 2: Pharmacokinetic Parameters of Hesperetin in Rats
| Route of Administration | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
|---|---|---|---|---|---|
| Intravenous | 20 mg/kg | - | - | - | 3-7 (serum) |
| Oral (Normal Rats) | 27 mg/kg | - | - | - | - |
| Oral (Hyperuricemic Rats) | 27 mg/kg | - | - | - | - |
| Oral (with Diltiazem) | 12.5 mg/kg | 69.21 ± 5.48 | - | - | - |
| Oral (with Diltiazem) | 25 mg/kg | 92.00 ± 7.25 | - | - | - |
| Oral (with Diltiazem) | 50 mg/kg | 105.66 ± 9.57 | - | - | - |
| Oral (Hesperetin-PC complex) | - | 33.09 | - | 59.13 | - |
| Oral (Hesperetin-TPGS micelles) | - | 20.67 | - | 53.01 | - |
Note: Some values were not available in the cited sources.
Table 3: List of Compounds
| Compound Name |
|---|
| Hesperetin |
| Hesperidin |
| Quercetin |
| Piperine |
| Diltiazem |
| Hesperetin-7-O-glucuronide |
| Hesperetin-3'-O-glucuronide |
| Hesperetin-7-O-sulfate |
| Hesperetin-3'-O-sulfate |
| Hesperetin-O-diglucuronide |
| Benzaldehyde |
| D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) |
Absorption, Distribution, and Excretion of Hesperetin
Following oral administration, hesperetin is rapidly absorbed, with detectable concentrations appearing in plasma as early as 20 minutes after dosing. e-lactancia.orgresearchgate.net The absorption of hesperetin primarily occurs in the small intestine. researchgate.net However, when consumed as its glycoside hesperidin, the sugar moiety must first be cleaved by intestinal microflora in the colon to release the absorbable aglycone, hesperetin. cambridge.orgnih.gov
Once absorbed, hesperetin is extensively metabolized through phase II conjugation reactions, predominantly glucuronidation and sulfation. nih.govnih.gov This metabolic process, occurring in intestinal cells and the liver, results in the formation of various hesperetin glucuronides and sulfates. cambridge.orgnih.gov The major metabolites identified in plasma and urine are hesperetin-7-O-glucuronide, hesperetin-3'-O-glucuronide, and hesperetin-3'-O-sulfate. nih.govresearchgate.net These conjugated metabolites are more water-soluble, facilitating their distribution in the bloodstream and subsequent excretion. nih.gov
The table below summarizes key pharmacokinetic parameters of hesperetin observed in human studies following a single oral dose.
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 825.78 ± 410.63 ng/mL | e-lactancia.orgnajah.edu |
| Tmax (Time to Reach Cmax) | 4.0 ± 0.82 h | e-lactancia.org |
| AUC₀₋∞ (Area Under the Curve) | 4846.20 ± 1675.99 ng·h/mL | e-lactancia.org |
| t½ (Elimination Half-Life) | 3.05 ± 0.91 h | e-lactancia.org |
| Cumulative Urinary Excretion (% of dose) | 3.26 ± 0.44% | e-lactancia.org |
Enantiomeric Analysis of Hesperetin in Biological Matrices (R- and S-Hesperetin)
Hesperetin possesses a chiral center at the C-2 position of its C-ring, resulting in the existence of two enantiomers: (R)-hesperetin and (S)-hesperetin. nih.gov In nature, hesperidin predominantly occurs as the (2S)-diastereoisomer, which upon hydrolysis yields (S)-hesperetin. nih.govresearchgate.net However, commercial hesperetin is often available as a racemic mixture of both enantiomers. nih.gov The stereochemistry of hesperetin can influence its pharmacokinetic behavior and biological activity. researchgate.net
Methods for the enantiomeric analysis of hesperetin in biological matrices such as plasma and urine have been developed using techniques like high-performance liquid chromatography (HPLC) with chiral columns and UPLC-MS/MS. bohrium.comnih.gov These analytical methods allow for the separation and quantification of individual (R)- and (S)-enantiomers and their metabolites. bohrium.comnih.gov
Pharmacokinetic studies in rats have demonstrated stereoselective differences in the disposition of hesperetin enantiomers. researchgate.net Following intravenous administration of racemic hesperetin, (R)-hesperetin exhibited a significantly higher area under the serum concentration-time curve (AUC) and a longer half-life compared to (S)-hesperetin. researchgate.net The cumulative urinary excretion of (R)-hesperetin was also found to be greater than that of (S)-hesperetin. researchgate.net These findings suggest that the two enantiomers may be metabolized and eliminated at different rates. researchgate.net
In vitro studies using human small intestinal fractions have also indicated some stereoselective differences in the metabolism of hesperetin enantiomers by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), although these differences were relatively small. nih.gov
The table below presents a comparison of the pharmacokinetic parameters for (R)- and (S)-hesperetin in rats after intravenous administration of a racemic mixture.
| Pharmacokinetic Parameter | (R)-Hesperetin | (S)-Hesperetin | Reference |
| AUC (Area Under the Curve) | 3.3-fold higher | - | researchgate.net |
| t½ (Half-life) | 1.9-fold longer | - | researchgate.net |
| Cumulative Urinary Excretion | 2.3-fold higher | - | researchgate.net |
Analytical Methodologies for Hesperetin in Biological Matrices
Chromatographic Techniques for Hesperetin (B1673127) Quantification
Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the determination of hesperetin and its enantiomers in biological samples. These techniques offer high resolution and sensitivity, enabling the separation and quantification of the analyte from complex biological matrices.
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands out for its rapidity and high sensitivity in analyzing hesperetin. ovid.comresearchgate.netnih.govbohrium.com A notable UPLC-MS/MS method was developed for the analysis of (R)- and (S)-hesperetin enantiomers in human plasma and urine. nih.gov This method employed a UPLC HSS T3 reversed-phase column for the analysis of racemic hesperetin. nih.gov The separation of hesperetin enantiomers was achieved using a chiral column. researchgate.net Detection is often carried out using a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity. researchgate.net For instance, one method utilized positive ion electrospray data for hesperidin (B1673128) and negative ionization data for hesperetin. rsc.org
| Analyte | Matrix | Chromatographic Column | Mobile Phase | Linearity Range | Reference |
|---|---|---|---|---|---|
| Racemic Hesperetin | Plasma | UPLC HSS T3 reversed-phase | Solvent A: H₂O with 0.1% CHOOH Solvent B: Acetonitrile (B52724) with 0.1% CHOOH | 50–5000 nM | nih.gov |
| (S)- and (R)-Hesperetin | Plasma | HPLC Chiralpak IA-3 | Solvent A: H₂O with 0.1% CHOOH Solvent B: Acetonitrile with 0.1% CHOOH | 25–2500 nM | nih.gov |
| Racemic Hesperetin | Urine | UPLC HSS T3 reversed-phase | Solvent A: H₂O with 0.1% CHOOH Solvent B: Acetonitrile with 0.1% CHOOH | 100–10,000 nM | nih.gov |
| (S)- and (R)-Hesperetin | Urine | HPLC Chiralpak IA-3 | Solvent A: H₂O with 0.1% CHOOH Solvent B: Acetonitrile with 0.1% CHOOH | 50–5000 nM | nih.gov |
| Hesperetin enantiomers | Spices and herbal root | Chiralpak AD-3R | Methanol (B129727) | 0.5–100.0 ng/mL | researchgate.net |
High-Performance Liquid Chromatography (HPLC) is another widely used technique for the quantification of hesperetin. ijpsonline.comnih.govnih.govjfda-online.com For the specific separation of hesperetin enantiomers, chiral stationary phases are required. nih.govnih.gov A simple HPLC method was developed for the simultaneous determination of hesperetin enantiomers in rat serum, and rat and human urine, utilizing a Chiralpak AD-RH column with UV detection. nih.gov Another study reported a chiral HPLC method to separate S- and R-hesperetin on both analytical and semi-preparative scales. nih.gov For general quantification without chiral separation, reversed-phase columns like a LiChrospher 100 RP-18e are employed. jfda-online.com The mobile phase composition is optimized to achieve good separation, often consisting of a mixture of acetonitrile or methanol with acidified water. ijpsonline.comjfda-online.com
| Analyte | Matrix | Chromatographic Column | Mobile Phase | Detection | Linearity Range | Reference |
|---|---|---|---|---|---|---|
| Hesperetin Enantiomers | Rat Serum, Rat and Human Urine | Chiralpak AD-RH | Not specified | UV at 298 nm | 0.5–100 µg/mL | nih.gov |
| Hesperetin | Topical Gel | Inertsil ODS 3V | Acetonitrile and acidified water | Not specified | 25–2500 ng/mL | ijpsonline.com |
| Hesperetin | Human Urine | C8 reversed-phase | Methanol/water/acetic acid (40:58:2, v/v/v) | Not specified | 50-1200 ng/ml | researchgate.net |
| Hesperetin | Serum | LiChrospher 100 RP-18e | Acetonitrile/1% acetic acid (36/65) | UV at 287 nm | 0.4-25.0 µg/mL | jfda-online.comlawdata.com.tw |
| Hesperetin | Urine | LiChrospher 100 RP-18e | Methanol/acetonitrile/1% acetic acid (17/26/57) | UV at 287 nm | 1.6-50.0 µg/mL | jfda-online.comlawdata.com.tw |
Sample Preparation Techniques for Hesperetin Analysis
Effective sample preparation is critical to remove interferences from biological matrices and to concentrate the analyte before chromatographic analysis. For hesperetin, which is often present in conjugated forms (glucuronides and sulfates) in plasma and urine, an enzymatic hydrolysis step is frequently included. nih.govjfda-online.comlawdata.com.tw This is typically achieved by incubating the sample with β-glucuronidase and sulfatase. nih.govlawdata.com.tw
Following hydrolysis, solid-phase extraction (SPE) is a common technique for isolating hesperetin. researchgate.netnih.govrsc.org Mixed-mode cartridges with both reversed-phase and anion-exchange functionalities have been successfully used. nih.gov Another approach involves protein precipitation, often with a cold organic solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. nih.gov Liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) has also been reported. lawdata.com.tw
Validation of Analytical Methods for Hesperetin in Biological Samples
Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include linearity, precision, accuracy, and recovery.
For UPLC-MS/MS methods, linearity is typically established over a wide concentration range, with correlation coefficients (r) greater than 0.99. researchgate.netnih.gov The precision of these methods, assessed through repeatability (intra-day) and intermediate reproducibility (inter-day), generally shows deviations below 15%, and not exceeding 20% for the lowest concentrations. nih.gov Accuracy is also demonstrated to be within acceptable limits. researchgate.net
Similarly, HPLC methods are validated for these parameters. For example, an HPLC method for hesperetin enantiomers demonstrated a linear range from 0.5 to 100 µg/ml, with a precision (CV) of less than 5% and an assay bias of less than 5%. nih.gov The extraction efficiency for this method was reported to be greater than 98%. nih.gov Another validated HPLC method showed a linearity range of 25 to 2500 ng/ml, with intraday and interday precision having a relative standard deviation (% RSD) of less than 1% and 2%, respectively. ijpsonline.com
| Method | Matrix | Linearity Range | Precision | Accuracy/Bias | Recovery | Reference |
|---|---|---|---|---|---|---|
| UPLC-MS/MS | Plasma and Urine | 25–10,000 nM (enantiomers and racemic) | Repeatability and intermediate reproducibility below 15% deviation | Not specified | Not specified | nih.gov |
| LC-MS/MS | Rat Plasma | 0.2–100 ng/mL | Within- and between-run precision: 2.06–9.54% and 2.11–7.76% | Within- and between-run accuracy: -6.52% to 3.82% and -1.62% to 2.33% | >87% | rsc.org |
| HPLC-UV | Rat Serum, Rat and Human Urine | 0.5–100 µg/mL (enantiomers) | <5% (CV) | <5% | >98% | nih.gov |
| HPLC | Topical Gel | 25–2500 ng/mL | Intra-day precision <1% (%RSD), Inter-day precision <2% (%RSD) | Not specified | Not specified | ijpsonline.com |
| GC/MS | Human Plasma and Urine | 2–300 ng/mL | <7.16% | 95.00–105.50% | >82.5% | nih.gov |
Preclinical Research on Hesperetin
In vitro Studies on Hesperetin's Biological Effects
In vitro studies, which are conducted on microorganisms, cells, or biological molecules outside their normal biological context, have revealed several key activities of hesperetin (B1673127). These studies are crucial for understanding the compound's direct effects on cellular processes.
Research has consistently demonstrated Hesperetin's antioxidant properties. mdpi.combohrium.com In comparative studies, hesperetin as an aglycone shows more potent radical scavenging activity than its glycoside form, hesperidin (B1673128). mdpi.comresearchgate.net This has been observed in both DPPH and ABTS radical scavenging assays. mdpi.com
The anti-inflammatory effects of hesperetin have also been well-documented in cell-based assays. In murine macrophage cells (RAW 264.7), hesperetin treatment has been shown to reduce the levels of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.netscispace.com Studies indicate that hesperetin is particularly effective at lower concentrations in exerting these anti-inflammatory actions. mdpi.comscispace.com Furthermore, in human keratinocyte (HaCaT) cells, hesperetin effectively reduced levels of NO, TNF-α, and IL-6 following UV irradiation. nih.gov
In the context of oncology, in vitro studies have shown that hesperetin can inhibit the proliferation of various cancer cells. For instance, it has been found to inhibit the viability of leukemia cells (HL-60 and U937) and gastric cancer cells in a dose- and time-dependent manner. researchgate.netnih.gov The mechanism often involves the induction of apoptosis. In gastric cancer cells, hesperetin was observed to increase intracellular reactive oxygen species (ROS), which in turn activates the mitochondrial pathway of apoptosis. nih.gov This is evidenced by changes in mitochondrial membrane potential and the increased expression of pro-apoptotic proteins like Bax, Cyt C, caspase-9, and caspase-3. nih.gov
Additionally, hesperetin has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net
Table 1: Summary of In Vitro Biological Effects of Hesperetin
| Cell Line/System | Biological Effect | Key Findings/Markers |
|---|---|---|
| DPPH/ABTS Assays | Antioxidant | Showed higher radical scavenging activity compared to hesperidin. mdpi.com |
| RAW 264.7 (Murine Macrophages) | Anti-inflammatory | Reduced levels of NO, PGE2, TNF-α, and IL-6. bohrium.comresearchgate.netscispace.com |
| HaCaT (Human Keratinocytes) | Anti-inflammatory | Reduced UV-induced levels of NO, TNF-α, and IL-6. nih.gov |
| Gastric Cancer Cells | Anticancer (Apoptosis) | Increased intracellular ROS; activated mitochondrial pathway. nih.gov |
| A549 (Lung Adenocarcinoma) | Anticancer (Proliferation) | Inhibited colony formation and proliferation, especially with carboplatin (B1684641). researchgate.net |
In vivo Studies on Hesperetin's Biological Effects (Animal Models)
Following promising in vitro results, the biological effects of hesperetin have been investigated in various animal models, providing insights into its activity within a complex biological system.
In rodent models of age-related diseases, hesperetin has shown beneficial effects. researchgate.net In aged rats, it was found to improve emotional memory and hippocampal synaptic plasticity while reducing oxidative stress in the brain. researchgate.net Studies in old mice demonstrated that long-term hesperetin treatment could enhance the expression of CISD2, a protein linked to healthy longevity, in cardiac and skeletal muscles. researchgate.net This was associated with improvements in muscle function, reduced fibrosis, and a shift toward a younger transcriptome pattern in skeletal muscle. researchgate.net
The neuroprotective effects of hesperetin have been explored in models of neurodegenerative disorders. In a rat model of Alzheimer's disease, hesperetin administration improved learning and cognitive impairments by reducing oxidative stress. mdpi.com Similarly, in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease, hesperetin was shown to reduce oxidative stress, neuroinflammation, and apoptotic cell loss, leading to an improvement in motor dysfunction. mdpi.com The underlying mechanisms appear to involve the regulation of pathways such as Nrf2 and NF-κB. mdpi.com
Hesperetin has also demonstrated significant hepatoprotective effects in mouse models of fulminant hepatitis. nih.gov In both T-cell/IFN-γ-mediated and TNFα-mediated models of liver injury, hesperetin treatment reduced inflammation and cell injury. nih.gov This was evidenced by a reduction in the hepatic mRNA levels of inflammatory cytokines like TNFα, IL-1β, and IL-6, as well as a decrease in hepatocyte apoptosis, measured by TUNEL staining and caspase-3 activity. nih.gov
Table 2: Summary of In Vivo Biological Effects of Hesperetin in Animal Models
| Animal Model | Condition Studied | Key Biological Effects Observed |
|---|---|---|
| Aged Rats/Mice | Natural Aging | Improved memory, muscle function, and metabolism; reduced oxidative stress. researchgate.net |
| Rat Model | Alzheimer's Disease | Improved cognitive function; reduced oxidative stress. mdpi.com |
| Rat Model | Parkinson's Disease | Reduced motor dysfunction, oxidative stress, and neuroinflammation. mdpi.com |
| Mouse Model | Fulminant Hepatitis | Reduced liver inflammation (decreased TNFα, IL-1β, IL-6) and hepatocyte apoptosis. nih.gov |
Xenograft Tumor Models in Hesperetin Research
Xenograft models, where human cancer cells are transplanted into immunocompromised animals (typically mice), are a critical tool in preclinical cancer research to evaluate the anti-tumor efficacy of compounds in vivo.
Hesperetin has been shown to inhibit tumor growth in several xenograft models. In a gastric cancer xenograft model using nude mice, hesperetin treatment significantly inhibited the growth of tumors compared to control groups. nih.gov Similarly, in a hepatocellular carcinoma xenograft mouse model, hesperetin demonstrated an in vivo antitumor effect, reducing tumor volume and weight. researchgate.net
The potential of hesperetin to be used in combination with conventional chemotherapy has also been investigated. In a lung adenocarcinoma xenograft model in C57BL/6 mice, the combination of hesperetin and platinum-based drugs (cisplatin or carboplatin) resulted in significantly slower tumor growth and smaller tumor volume compared to treatment with either agent alone. researchgate.netnih.gov Immunohistochemical analysis of these tumors revealed lower expression of the proliferation marker Ki-67 in the combination treatment group, indicating reduced cancer cell proliferation. researchgate.net These findings suggest that hesperetin may enhance the anti-tumor effects of standard chemotherapeutic agents. researchgate.netnih.gov
Table 3: Summary of Hesperetin Effects in Xenograft Tumor Models
| Cancer Cell Line | Animal Model | Key Anti-Tumor Effects |
|---|---|---|
| Gastric Cancer Cells | Nude Mice | Significantly inhibited the growth of xenograft tumors. nih.gov |
| A549 (Lung Adenocarcinoma) | C57BL/6 Mice | Inhibited tumor growth, particularly when combined with platinum drugs. researchgate.netnih.gov |
| Hepatocellular Carcinoma Cells | Mouse Model | Reduced tumor volume and weight; induced apoptosis in tumor tissue. researchgate.net |
Clinical Research and Translational Aspects of Hesperetin
Current Status of Clinical Trials Involving Hesperetin (B1673127)
The clinical investigation of hesperetin is an ongoing process, building upon promising findings from preclinical studies. While research directly on hesperetin in human trials is less extensive compared to studies on its precursor hesperidin (B1673128), from which hesperetin is primarily formed through metabolism in the body, existing clinical data provide initial insights wikipedia.orgamegroups.org.
Clinical studies have offered some support for the potential cardioprotective and neuroprotective effects of hesperetin nih.govtandfonline.com. Nevertheless, the full scope of its effects and its safety profile in humans require further investigation through well-designed clinical trials nih.govtandfonline.com.
Recent exploratory Phase 0 trials involving hesperetin have been completed. These trials, typically focused on understanding a compound's pharmacological properties in humans, have investigated hesperetin in the context of hunger and blood glucose fluctuations. One trial (NCT06340087) assessed the impact of hesperetin combined with sucrose (B13894) on blood glucose regulation, while another (NCT05705596) explored their effect on energy metabolism drugbank.com.
Efforts to enhance the properties of hesperetin for clinical use are also underway. A study evaluated the safety of a Hesperetin-7-glucoside-β-cyclodextrin inclusion complex (HCD), designed to improve solubility and bioavailability compared to hesperidin, in healthy Japanese subjects. A prior study using 300 mg/day of HCD for 12 weeks reported improved endothelial function without significant adverse events. The safety study involving an increased intake of 1500 mg/day of HCD for 4 weeks also indicated no significant safety concerns based on various clinical parameters ffhdj.com.
Despite encouraging preclinical results across various potential applications, including cancer and neurological disorders, the transition to widespread clinical use necessitates more robust human trials nih.govijsat.orgunikl.edu.my.
Translational Potential of Hesperetin for Therapeutic Applications
Hesperetin's broad spectrum of biological activities observed in preclinical studies suggests significant potential for translation into therapeutic applications.
Its antioxidant capabilities, evidenced by its effectiveness in scavenging free radicals like DPPH, point to its potential utility in conditions linked to oxidative stress microbiologyjournal.orgmdpi.com. The anti-inflammatory effects of hesperetin, potentially mediated through the inhibition of inflammatory mediators such as TNF-α and IL-1β and the modulation of key signaling pathways like NF-κB and MAPK, highlight its relevance in managing chronic inflammatory diseases amegroups.orgcambridge.orgnih.gov.
Preclinical research has demonstrated promising effects of hesperetin in various disease models, including:
Cardiovascular Health: Animal studies suggest hesperetin can lower glucose and lipid levels, and human studies indicate potential benefits for endothelial function nih.govoup.com. Research on hesperidin, which is metabolized to hesperetin, also suggests positive effects on oxidative stress, inflammation, blood lipids, and blood pressure researchgate.net.
Neurodegenerative Disorders: Hesperetin has shown neuroprotective effects in experimental models by potentially mitigating oxidative stress, neuroinflammation, and apoptotic cell death nih.govtandfonline.commdpi.com.
Cancer: In vitro and in vivo studies suggest hesperetin's potential anticancer properties, acting through mechanisms such as inhibiting cell proliferation, inducing apoptosis, and modulating signaling pathways like PI3K/Akt/mTOR and NF-κB ijsat.orgunikl.edu.mymdpi.com. Its potential as an adjuvant therapy to enhance the effectiveness and reduce the toxicity of conventional chemotherapeutic agents is also being explored semanticscholar.orgresearchgate.netjpionline.org.
Antimicrobial Activity: Hesperetin has shown efficacy against a range of clinically relevant bacterial and fungal pathogens, including resistant strains, suggesting its potential as a broad-spectrum antimicrobial agent microbiologyjournal.org.
Metabolic Disorders: Animal studies indicate that hesperetin may improve glucose metabolism and insulin (B600854) activity, as well as reduce cholesterol levels nih.govcambridge.orgresearchgate.net.
The translational prospects of hesperetin are further enhanced by ongoing research into improving its physicochemical and pharmacokinetic properties. Structural modifications and the development of novel delivery systems, such as nanoparticles and inclusion complexes, are being investigated to enhance its solubility, bioavailability, and targeted delivery, thereby potentially increasing its therapeutic efficacy ijsat.orgunikl.edu.mynih.govmdpi.com. For instance, nanoformulations of hesperetin have demonstrated improved activity in preclinical breast cancer models unikl.edu.myresearchgate.net.
Challenges and Future Perspectives in Clinical Application of Hesperetin
Despite the encouraging preclinical data, several significant challenges must be addressed to facilitate the successful clinical translation of hesperetin. A primary hurdle is its limited water solubility and low oral bioavailability, which can result in poor absorption and rapid metabolism, thereby limiting the concentration of hesperetin that reaches target tissues ijsat.orgunikl.edu.mynih.govresearchgate.net.
Furthermore, while some clinical data exist, particularly from studies involving hesperidin, there is a clear need for more extensive, well-controlled, and rigorous human clinical trials specifically focused on hesperetin to validate the efficacy and safety profiles observed in preclinical studies across a wider range of potential indications nih.govtandfonline.com. The optimal dosages and routes of administration for different therapeutic applications in humans are also yet to be definitively established.
Future efforts in the clinical application of hesperetin are largely directed towards overcoming these limitations:
Enhancing Bioavailability: Continued research and development of advanced drug delivery systems, including nanoparticles, liposomes, phytosomes, and inclusion complexes (such as the Hesperetin-7-glucoside-β-cyclodextrin complex), are critical for improving hesperetin's solubility, stability, and absorption. These advancements aim to enhance its bioavailability and enable more effective targeted delivery ffhdj.comijsat.orgunikl.edu.mynih.govmdpi.comresearchgate.net.
Conducting Comprehensive Clinical Trials: The execution of robust, well-designed, and sufficiently powered randomized controlled trials in humans is essential to confirm preclinical findings, determine optimal therapeutic regimens, and thoroughly evaluate the efficacy and safety of hesperetin for specific health conditions nih.govtandfonline.com. These trials should explore the potential benefits across the various applications suggested by preclinical research.
Elucidating Mechanisms of Action: Further research is needed to fully understand the precise molecular mechanisms through which hesperetin exerts its effects in humans. This knowledge will be crucial for identifying patient populations most likely to benefit and for guiding the development of more targeted therapeutic strategies.
Exploring Combination Therapies: Investigating the potential synergistic effects of hesperetin when used in combination with existing therapeutic agents for conditions like cancer and cardiovascular diseases could lead to improved treatment outcomes and potentially reduce the side effects associated with conventional therapies semanticscholar.orgresearchgate.netjpionline.org.
Standardization and Quality Control: Ensuring the consistent quality, purity, and standardization of hesperetin preparations used in clinical studies and for potential future therapeutic products is paramount for achieving reliable and reproducible results.
Q & A
Q. What experimental models are commonly used to evaluate hesperetin’s anticancer activity?
Hesperetin’s anticancer effects are typically assessed using in vitro cancer cell lines (e.g., PA-1 ovarian cancer, MCF-7 breast cancer, and SiHa cervical cancer cells) with methodologies such as:
Q. What in vivo models are employed to study hesperetin’s neuroprotective effects?
Common models include:
- LPS-induced neuroinflammation : Measures microglial activation, cytokines (TNF-α, IL-1β), and cognitive deficits in rodents .
- Diabetic nephropathy : High-fat diet/streptozotocin (STZ)-induced mice, focusing on blood glucose regulation and renal biomarkers .
- Neurodegenerative disease models : Alzheimer’s (AD) and Parkinson’s (PD) models evaluating oxidative stress and autophagy modulation .
Q. How is hesperetin’s antioxidant activity quantified in experimental settings?
Standard assays include:
- ROS scavenging : Flow cytometry or fluorescent probes (e.g., DCFH-DA) .
- Oxidative stress markers : Measurement of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) levels .
Advanced Research Questions
Q. What signaling pathways are implicated in hesperetin’s anticancer mechanisms?
Hesperetin modulates multiple pathways, including:
Q. How can researchers resolve contradictions in hesperetin’s dose-dependent effects (e.g., pro-survival vs. pro-apoptotic)?
Key considerations:
- Concentration thresholds : Low doses (e.g., 20–25 μM in semen cryopreservation) reduce ROS and improve cell viability, while high doses (>50 μM) induce apoptosis via caspase activation .
- Cell type specificity : Cancer vs. normal cells exhibit differential sensitivity; e.g., IC50 of 650 μM in SiHa cells vs. biocompatibility in L929 fibroblasts up to 190 μg/mL .
Q. What advanced statistical methods are used to optimize hesperetin formulations (e.g., nanoparticles)?
- Factorial design : Plackett-Burman screening to identify critical parameters (e.g., PVA concentration, flow rate) .
- Response surface methodology : Box-Behnken design to maximize encapsulation efficiency (>80%) and minimize particle size (260 nm) .
- Regression analysis : Multiple linear regression (MLR) for structure-activity relationships in 7-O-amide derivatives .
Q. How does hesperetin cross the blood-brain barrier (BBB) to exert neuroprotective effects?
- Structural properties : Low molecular weight (302.28 g/mol) and lipophilicity facilitate passive diffusion .
- In silico modeling : Molecular docking predicts interactions with BBB transporters .
- Pharmacokinetic studies : Detectable brain levels in rodent models after oral administration .
Q. What molecular targets underlie hesperetin’s anti-inflammatory effects in neurodegeneration?
- TLR4/NF-κB axis : Suppression of p-NF-κB, TNF-α, and IL-1β in LPS-treated microglia .
- Autophagy modulation : Upregulation of LC3-II and Beclin-1 in AD models .
- MicroRNA regulation : Hesperetin stabilizes miR-132-3p to reduce tau hyperphosphorylation .
Methodological Considerations
Q. How to design a robust dose-response experiment for hesperetin?
Q. What are best practices for analyzing hesperetin’s pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
